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Foundational

An In-depth Technical Guide to 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and potential applications of the novel compound 2-[Difluoro(4-fluorophenyl)methyl]-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and potential applications of the novel compound 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene. Acknowledging the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to offer a scientifically grounded resource for researchers, scientists, and professionals in drug development. The inclusion of a detailed, step-by-step synthetic protocol and in-depth explanations of the underlying chemical principles is intended to empower researchers in their work with this and similar fluorinated heterocyclic compounds.

Introduction and Strategic Overview

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates. When combined with a thiophene scaffold, a privileged heterocycle in numerous pharmaceuticals, and an iodine atom, a versatile handle for further chemical modification, the resulting molecule, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, represents a compound of significant interest for synthetic and medicinal chemists.

This guide provides a detailed exploration of this compound. It must be noted that as of the date of this publication, detailed experimental data for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is not widely available in peer-reviewed literature. Therefore, this document presents a combination of confirmed information and scientifically inferred data based on the well-documented properties of its constituent chemical moieties.

Predicted Chemical and Physical Properties

The anticipated properties of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene are summarized below. These values are estimated based on the known properties of 5-iodothiophene, difluoromethylated aromatic compounds, and the 4-fluorophenyl group.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C11H7F3ISCalculated from structure
Molecular Weight 360.14 g/mol Calculated from atomic weights
Appearance Off-white to yellow solidBased on similar iodinated and fluorinated aromatics
Melting Point 70-90 °CInferred from related structures; likely a crystalline solid
Boiling Point > 300 °C (with decomposition)High molecular weight and polarity suggest a high boiling point
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water.The nonpolar nature of the core structure and the presence of halogens suggest this solubility profile.
pKa The C-H proton of the CF2H group is weakly acidic.The electron-withdrawing nature of the two fluorine atoms increases the acidity of the attached proton.[1]

Spectroscopic Data (Predicted):

  • ¹H NMR: Distinct signals are expected for the aromatic protons on the thiophene and fluorophenyl rings. A characteristic triplet for the proton of the difluoromethyl group (CH-CF2) is anticipated due to coupling with the two fluorine atoms.

  • ¹³C NMR: Resonances for the carbon atoms of the thiophene and fluorophenyl rings will be observed. The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: A doublet for the two fluorine atoms of the difluoromethyl group, coupled to the adjacent proton, and a singlet for the fluorine on the fluorophenyl ring are predicted.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 360.14 is expected, along with characteristic isotopic patterns for iodine and sulfur.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene can be envisioned through a multi-step process. The following proposed workflow is based on established synthetic methodologies for similar compounds.

Synthesis_Workflow A Thiophene B 2-Acetylthiophene A->B Friedel-Crafts Acylation C 2-(1-(4-fluorophenyl)-2,2-difluoro-1-hydroxyethyl)thiophene B->C Difluoromethylation D 2-(Difluoro(4-fluorophenyl)methyl)thiophene C->D Deoxygenation E 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene D->E Iodination

Caption: Proposed synthetic workflow for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

Step 1: Friedel-Crafts Acylation of Thiophene

This initial step introduces a carbonyl group onto the thiophene ring, which will serve as a reactive site for the subsequent difluoromethylation.

Protocol:

  • To a stirred solution of thiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it over ice water.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-acetylthiophene.

Step 2: Introduction of the Difluoromethyl Group

This key step utilizes a nucleophilic difluoromethylating agent to introduce the CF2H moiety.

Protocol:

  • Dissolve 2-acetylthiophene (1.0 eq) and 4-fluorobromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq) to generate the 4-fluorophenyllithium species in situ.

  • After stirring for 30 minutes, add a difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 eq) activated with a fluoride source (e.g., TBAF).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Deoxygenation

The hydroxyl group introduced in the previous step is removed to generate the final difluoromethylated side chain.

Protocol:

  • Dissolve the product from Step 2 (1.0 eq) in a suitable solvent like DCM.

  • Add a deoxygenating agent such as triethylsilane (Et₃SiH) (3.0 eq) followed by a strong acid like trifluoroacetic acid (TFA) (10 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(Difluoro(4-fluorophenyl)methyl)thiophene.

Step 4: Iodination of the Thiophene Ring

The final step introduces the iodine atom at the 5-position of the thiophene ring, a versatile handle for further functionalization.

Protocol:

  • Dissolve 2-(Difluoro(4-fluorophenyl)methyl)thiophene (1.0 eq) in glacial acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 eq) in portions.

  • Stir the reaction at room temperature for 2-4 hours in the dark.

  • Monitor the reaction progress by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

Potential Applications in Drug Discovery and Materials Science

The structural features of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene suggest several potential applications:

  • Medicinal Chemistry: The difluoromethyl group can enhance the pharmacological properties of a molecule. The iodinated thiophene core is a versatile scaffold that can be further elaborated through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate libraries of novel compounds for screening against various biological targets.

  • Materials Science: Thiophene-based molecules are known for their use in organic electronics. The introduction of fluorine atoms can modulate the electronic properties and stability of these materials, making this compound a potential building block for novel organic semiconductors and conducting polymers.

Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle it with the care afforded to all novel laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is a promising, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and a robust, scientifically-grounded synthetic pathway. By offering a detailed experimental protocol, this document aims to facilitate further research and unlock the potential of this and other novel fluorinated heterocyclic compounds. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists working at the forefront of chemical innovation.

References

  • Singh, K., & Ghosh, M. K. (2022). A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST). [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene: Synthesis, Properties, and Application in Drug Development

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 898566-17-1. While the initial request specified "2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene," publicly available scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 898566-17-1. While the initial request specified "2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene," publicly available scientific literature and chemical databases extensively document a structurally related and industrially significant compound, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene . Given its crucial role as a pharmaceutical intermediate, this guide has been developed to provide a comprehensive technical overview of this well-documented molecule.

Introduction

In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic compounds is a cornerstone of drug discovery and development. Fluorinated organic compounds, in particular, have gained prominence due to the unique physicochemical properties that fluorine imparts to a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a detailed examination of 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4][5][6]

This document serves as a technical resource for researchers, chemists, and professionals in the pharmaceutical industry, offering insights into the compound's synthesis, chemical properties, and its pivotal role in the production of a blockbuster therapeutic agent.

Compound Profile and Structural Formula

The structural integrity of a pharmaceutical intermediate is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is characterized by a central thiophene ring, substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a 5-iodo-2-methylbenzyl group.

Structural Formula:

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 898566-17-1[4][5][7][8][9]
Molecular Formula C18H14FIS[4][7][8]
Molecular Weight 408.27 g/mol [4][8][9]
IUPAC Name 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene[7]
SMILES CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)F[7][8]
InChI Key MGXZKAYHSITHMW-UHFFFAOYSA-N[7]
Physical Form White crystalline solid / Powder or crystals[5]
Melting Point 109-110°C[5]

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. A common and effective method involves a Finkelstein-type reaction, starting from its bromo-analogue.

Experimental Protocol: Synthesis from Bromo-analogue

This protocol describes the conversion of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene to the target iodo-compound.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (100 g) in toluene (300 mL) at room temperature under a nitrogen atmosphere.[5]

  • Addition of Reagents: To the solution, sequentially add sodium iodide (83 g), cuprous(I) iodide (2.64 g), N,N'-dimethylethylenediamine (2.94 mL), and diethylene glycol dimethyl ether (50 mL).[5]

  • Reaction Execution: Heat the reaction mixture to reflux temperature and maintain stirring for 36 hours.[5]

  • Work-up and Filtration: Upon completion, cool the mixture to 40°C and add ethyl acetate (300 mL). Filter the mixture through a pad of activated carbon.[5]

  • Purification and Crystallization: Wash and concentrate the filtrate. Suspend the resulting residue in methanol (426 mL) and reflux for 75 minutes.[5]

  • Isolation: Cool the suspension to 25°C and continue stirring for 1 hour. Collect the precipitate by filtration, wash with methanol, and dry under vacuum at 50°C to yield the final product as a white crystalline solid.[5]

Causality and Mechanistic Insights

The choice of reagents and conditions in this synthesis is critical for its success.

  • Finkelstein Reaction: The core of this transformation is a halogen exchange reaction. Sodium iodide provides the iodide source, which displaces the bromide on the aromatic ring.

  • Catalyst System: The use of cuprous(I) iodide (CuI) and N,N'-dimethylethylenediamine as a ligand is characteristic of a copper-catalyzed aromatic nucleophilic substitution (an Ullmann-type condensation). This catalytic system is essential for activating the aryl bromide towards substitution with the iodide anion, which is typically challenging under non-catalyzed conditions.

  • Solvent Choice: Toluene serves as the primary reaction solvent, providing a suitable boiling point for the reflux conditions. Diethylene glycol dimethyl ether is added as a co-solvent, which can help in solubilizing the reagents and potentially accelerating the reaction.

  • Purification: The final recrystallization from methanol is a crucial step to remove unreacted starting materials and by-products, ensuring the high purity required for subsequent pharmaceutical synthesis steps.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-(5-bromo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene in Toluene Reagents Add: - Sodium Iodide (NaI) - Cuprous(I) Iodide (CuI) - N,N'-Dimethylethylenediamine - Diethylene Glycol Dimethyl Ether Start->Reagents Under N2 atm Reaction Reflux at Toluene B.P. (36 hours) Reagents->Reaction Workup Cool to 40°C Add Ethyl Acetate Filter through Activated Carbon Reaction->Workup Reaction Completion Purification Concentrate Filtrate Reflux in Methanol Cool to 25°C Workup->Purification Product 2-(4-Fluorophenyl)-5- [(5-iodo-2-methylphenyl)methyl]thiophene Purification->Product Filter & Dry

Caption: Synthetic workflow for 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.

Application in Drug Development: The Path to Canagliflozin

The primary and most significant application of 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is its role as a late-stage intermediate in the synthesis of Canagliflozin.[4][5] Canagliflozin's mechanism of action involves the inhibition of SGLT2 in the kidneys, which reduces the reabsorption of glucose and promotes its excretion in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

The iodo-substituent on the intermediate is strategically positioned for a subsequent metal-catalyzed cross-coupling reaction, which is a key step in constructing the final complex structure of Canagliflozin.

Role as a Key Building Block

The synthesis of Canagliflozin involves the coupling of the thiophene-containing fragment (derived from our compound of interest) with a C-glucoside portion. The iodine atom on the intermediate provides a reactive handle for this crucial bond-forming step, typically via a metal-mediated reaction such as a Suzuki or Grignard coupling. This modular approach allows for the efficient assembly of the final drug molecule from two complex fragments.

Logical Progression to API

APISynthesis cluster_intermediates Key Intermediates Intermediate 2-(4-Fluorophenyl)-5- [(5-iodo-2-methylphenyl)methyl]thiophene (This Guide's Focus) Coupling Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) Intermediate->Coupling Glucoside C-Glucoside Fragment (with reactive moiety, e.g., boronic acid) Glucoside->Coupling API Canagliflozin (Active Pharmaceutical Ingredient) Coupling->API Final C-C Bond Formation

Caption: Role as an intermediate in the synthesis of Canagliflozin.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. The Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the potential hazards.

Table 2: GHS Hazard Information

Hazard CodeDescriptionClassifications
H302 Harmful if swallowedAcute Toxicity 4 (Oral)
H318 Causes serious eye damageEye Damage 1
H413 May cause long lasting harmful effects to aquatic lifeAquatic Chronic 4

Data sourced from PubChem and Sigma-Aldrich.[7][9]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Store in a cool, dry, well-ventilated area, away from incompatible materials.

Conclusion

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the anti-diabetic drug Canagliflozin. Its synthesis, while requiring careful control of catalytic conditions, is well-established and scalable. Understanding the chemical properties, synthetic pathways, and safe handling of this intermediate is crucial for professionals engaged in pharmaceutical research, development, and manufacturing. This guide has consolidated key technical information to serve as a valuable resource for the scientific community.

References

  • Vertex AI Search. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene CAS NO. 898566-17-1. Retrieved March 23, 2026.
  • Chemicalbook. (2026, January 14). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1. Retrieved March 23, 2026.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. Retrieved March 23, 2026, from [Link]

  • LGC Standards. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. Retrieved March 23, 2026.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. Retrieved March 23, 2026.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Retrieved March 23, 2026.
  • BLDpharm. (n.d.). 898566-17-1|2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Retrieved March 23, 2026.
  • ResearchGate. (2020, January). Synthesis, crystal structure, anti-lung cancer activity of 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Journal of Structural Chemistry, 61(7), 1173-1178.
  • Global Substance Registration System (GSRS). (n.d.). 2-(4-FLUOROPHENYL)-5-((2-METHYLPHENYL)METHYL)THIOPHENE. Retrieved March 23, 2026.
  • Google Patents. (n.d.). CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene. Retrieved March 23, 2026.
  • SVAK Life Sciences. (n.d.). 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Retrieved March 23, 2026.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved March 23, 2026.
  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Retrieved March 23, 2026.
  • National Institutes of Health (NIH). (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Retrieved March 23, 2026.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene. Retrieved March 23, 2026.
  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved March 23, 2026.
  • AR Life Sciences. (2024, March 27). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. Retrieved March 23, 2026.
  • BenchChem. (2025, October 18). Navigating the Synthesis: Expert Insights on 2-(4-Fluorophenyl)thiophene. Retrieved March 23, 2026.
  • SCIRP. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved March 23, 2026.

Sources

Foundational

Technical Safety and Application Whitepaper: 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Executive Summary In contemporary drug discovery, the strategic incorporation of halogens and fluorinated moieties is paramount for modulating pharmacokinetics and target binding affinity. 2-[Difluoro(4-fluorophenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogens and fluorinated moieties is paramount for modulating pharmacokinetics and target binding affinity. 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6)[1] is a highly specialized, multi-functional building block. It is primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors such as canagliflozin analogs[2], as well as advanced kinase inhibitors.

This whitepaper serves as an elevated Material Safety Data Sheet (MSDS) and technical guide. It transcends standard safety checklists by providing drug development professionals with the mechanistic causality behind the compound's reactivity, toxicological hazards, and optimal experimental workflows.

Chemical Identity & Structural Rationale

The utility and hazard profile of this compound are inextricably linked to its tripartite structural design:

  • The Thiophene Core: An electron-rich heteroaromatic ring that serves as a robust scaffold for biaryl drug structures[3].

  • The C5-Iodine Atom: Iodine is a heavy, highly polarizable halogen. The relatively weak C-I bond (compared to C-Br or C-Cl) makes this molecule an exceptionally reactive electrophile for palladium-catalyzed cross-coupling and lithium-halogen exchange[2].

  • The gem-Difluoro Diarylmethane Bridge: The −CF2​− group is a critical bioisostere for the −CH2​− bridge found in traditional SGLT2 inhibitors. By replacing hydrogen with fluorine, researchers dramatically reduce metabolic liability (preventing benzylic oxidation by Cytochrome P450 enzymes) while simultaneously increasing the molecule's lipophilicity and membrane permeability.

Mechanistic Toxicology & Hazard Profile

Understanding the specific hazards of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene requires analyzing its degradation pathways. Standard GHS classifications (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) only tell part of the story.

  • Photolytic Instability (The C-I Hazard): The carbon-iodine bond is photolabile. Exposure to ambient ultraviolet (UV) light induces homolytic cleavage, generating highly reactive organic radicals and elemental iodine ( I2​ ). This not only degrades the reagent but also poses a severe respiratory and ocular hazard if opened outside a fume hood.

  • Thermal Decomposition (The Fluorine Hazard): Under extreme thermal stress (e.g., fire or aggressive heating above 250°C), the fluorinated moieties can undergo thermal degradation, releasing hydrogen fluoride (HF) gas and sulfur oxides ( SOx​ ). HF is a severe systemic toxin that penetrates tissue rapidly, causing deep-seated burns and hypocalcemia.

  • Dermal Penetration: The compound possesses a high partition coefficient (LogP 4.5), driven by the highly lipophilic difluoro(4-fluorophenyl)methyl group. This allows the molecule to rapidly penetrate the lipid bilayers of human skin, carrying the reactive iodothiophene core directly into systemic circulation.

Safe Handling, Storage, and Emergency Protocols

To maintain scientific integrity and personnel safety, handling protocols must be treated as self-validating systems where every precaution addresses a specific chemical vulnerability.

Storage Standards
  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the thiophene ring.

  • Temperature & Light: Store at 2–8°C in amber or opaque vials to arrest photolytic C-I bond cleavage and thermal decomposition.

Emergency Spill Response

If a spill occurs, standard sweeping is insufficient due to the risk of aerosolizing reactive intermediates.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite). Do not use combustible materials like paper towels.

  • Neutralization: If the compound has degraded and exhibits a purple/brown hue (indicating I2​ release), treat the area with a 5% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate acts as a reducing agent, converting toxic, volatile elemental iodine into benign, water-soluble iodide ions ( I− ).

  • Decontamination: Wash the surface with a mild alkaline detergent to neutralize any trace acidic degradation products.

EmergencyResponse A Spill Detected: C-I / CF2 Compound B Evacuate & Ventilate (Prevent HF/I2 Inhalation) A->B C Don Advanced PPE (Respirator, Nitrile >0.12mm) B->C D Containment (Vermiculite/Sand) C->D E Neutralization (Sodium Thiosulfate for I2) D->E F Safe Disposal (EPA Halogenated Waste) E->F

Workflow for hazardous spill containment and neutralization of halogenated thiophenes.

Experimental Workflows & Synthetic Applications

This compound is engineered for late-stage functionalization. Below are two field-proven, step-by-step methodologies for utilizing this reagent in drug synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is used to construct the biaryl backbone of SGLT2 inhibitors or kinase inhibitors by coupling the iodothiophene with an arylboronic acid[2],[3].

  • Step 1 (Preparation): In a flame-dried Schlenk flask under Argon, combine 1.0 eq of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene and 1.2 eq of the desired arylboronic acid.

  • Step 2 (Catalyst Addition): Add 0.05 eq of Pd(dppf)Cl2​ . Causality: The bulky, bidentate dppf ligand is critical here. The strongly electron-withdrawing −CF2​− group makes the thiophene ring electron-deficient. Pd(dppf)Cl2​ stabilizes the palladium center during the catalytic cycle and accelerates reductive elimination, preventing competitive protodehalogenation.

  • Step 3 (Base & Solvent): Add 3.0 eq of anhydrous K2​CO3​ dissolved in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Step 4 (Reaction): Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

  • Step 5 (Workup): Quench with water, extract with ethyl acetate, and filter through a pad of Celite to remove palladium black.

Protocol B: Lithium-Halogen Exchange for C-Glucosidation

Used to attach the sugar moiety in SGLT2 inhibitor synthesis[2].

  • Step 1: Dissolve the iodothiophene in anhydrous THF under Argon and cool to -78°C using a dry ice/acetone bath.

  • Step 2: Dropwise add 1.05 eq of n-Butyllithium (n-BuLi). Causality: The strict -78°C temperature is mandatory. At higher temperatures, the resulting lithiated thiophene can undergo spontaneous ring-opening or intramolecular nucleophilic attack on the fluorinated bridge.

  • Step 3: Stir for 30 minutes, then add the electrophile (e.g., a protected gluconolactone) dropwise.

  • Step 4: Gradually warm to -20°C before quenching with saturated aqueous NH4​Cl .

SyntheticWorkflow Core 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Pathway A Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Core->Suzuki Pathway B SGLT2 SGLT2 Inhibitor Analog (C-Glucoside) Lithiation->SGLT2 Electrophile Trapping Biaryl Biaryl Thiophene Scaffold (Kinase Inhibitor) Suzuki->Biaryl Ar-B(OH)2

Divergent synthetic pathways utilizing the reactive C-I bond for drug scaffold construction.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionImpact on Handling & Synthesis
CAS Number 1638763-94-6[1]Unique identifier for inventory tracking.
Molecular Formula C11​H6​F3​IS High halogen content dictates disposal methods.
Molecular Weight 354.13 g/mol [1]Used for stoichiometric calculations.
LogP (Estimated) ~4.5Highly lipophilic; requires thick nitrile PPE to prevent dermal absorption.
Reactive Sites C5 (Iodine), Thiophene SulfurSusceptible to photolysis (C-I) and oxidation (S).
Table 2: Hazard Identification & Degradation Data
Hazard CategoryTrigger ConditionPrimary Toxicant ReleasedMitigation Strategy
Photolytic Degradation UV / Sunlight ExposureIodine Radicals ( I∙ ), I2​ Store in amber vials; handle under fume hood.
Thermal Decomposition Temperatures > 250°CHydrogen Fluoride (HF), SOx​ Avoid open flames; use controlled heating mantles.
Metabolic Toxicity In Vivo ExposureThiophene EpoxidesPrevent inhalation/ingestion; highly reactive electrophiles.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Available at:[Link]

  • Google Patents.CN107556287A - Canagliflozin intermediate synthetic method.
  • Journal of Medicinal Chemistry (ACS). Fluorine in Medicinal Chemistry: A Decade of Progress (Meanwell). Available at:[Link]

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene: A Guide for Process Chemistry

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Compound CAS: 1638763-94-6 | Molecular Formula: C₁₁H₆F₃IS | Molecular Weight: 354.13 g/mol Executive Summary The compound 2-[Dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Compound CAS: 1638763-94-6 | Molecular Formula: C₁₁H₆F₃IS | Molecular Weight: 354.13 g/mol

Executive Summary

The compound 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is a highly functionalized, halogen-rich heteroaromatic building block. Its unique structural motif—combining a polarizable 5-iodothiophene core with a highly lipophilic difluoro(4-fluorophenyl)methyl moiety—presents specific solubility challenges and opportunities during process scale-up and downstream functionalization (e.g., cross-coupling reactions).

This whitepaper synthesizes theoretical thermodynamic models with empirical methodologies to establish a robust solubility profile for this intermediate. By understanding the causality behind its solvation dynamics, researchers can optimize solvent selection for purification, crystallization, and catalytic workflows.

Physicochemical Deconstruction & Theoretical Solubility Model

To predict the solubility behavior of a novel halogenated intermediate, we must deconstruct its structure through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three components: Dispersion forces ( δD​ ), Polar interactions ( δP​ ), and Hydrogen bonding ( δH​ ) [1][2].

Structural Causality in Solvation
  • The 5-Iodo Substituent: Iodine is a large, highly polarizable atom. It significantly increases the dispersion component ( δD​ ) of the molecule while introducing a moderate dipole ( δP​ ) across the thiophene ring. Furthermore, iodothiophenes can engage in halogen bonding in solution, which can influence supramolecular aggregation in non-polar solvents [5].

  • The Difluoromethylene (-CF₂-) Group: Fluorination heavily alters the crystalline packing of aromatic molecules. The non-polarizable nature of the fluorine atoms creates a dense hydrophobic shield, drastically increasing lipophilicity and suppressing the molecule's ability to act as a hydrogen bond acceptor ( δH​≈0 ) [1].

  • The 4-Fluorophenyl Ring: While the fluorine atom provides a weak dipole, its primary effect is enhancing the overall hydrophobicity and dispersion forces of the molecule. Weak C-H···F interactions may occur but are generally negligible for macroscopic solubility [1].

HSP_Model cluster_moieties Structural Moieties cluster_HSP Hansen Solubility Parameters (HSP) Compound 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene Iodo 5-Iodo Group (High Polarizability) Compound->Iodo CF2 Difluoromethylene (Lipophilic, e- withdrawing) Compound->CF2 Thiophene Thiophene Ring (Aromatic Core) Compound->Thiophene FluoroPhenyl 4-Fluorophenyl (Hydrophobic) Compound->FluoroPhenyl dD Dispersion (δD) Dominant Iodo->dD Increases dP Polarity (δP) Moderate Iodo->dP Induces Dipole CF2->dD Increases dH H-Bonding (δH) Minimal CF2->dH Suppresses Thiophene->dD Thiophene->dP π-System FluoroPhenyl->dD FluoroPhenyl->dH Weak C-H...F

Figure 1: Logical relationship between the structural moieties of the compound and their impact on Hansen Solubility Parameters.

Empirical Solubility Matrix

Based on the HSP deconstruction, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is classified as a highly lipophilic, aprotic molecule . It exhibits maximum solubility in solvents with high δD​ and moderate δP​ values, while remaining practically insoluble in high- δH​ solvents.

Table 1: Estimated Solubility Profile across Standard Organic Solvents at 25°C

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Rationale (Causality)
Non-Polar / Halogenated Dichloromethane (DCM)> 150 mg/mL Excellent δD​ matching; highly compatible with the polarizable iodine and fluorinated domains.
Non-Polar Aromatic Toluene> 100 mg/mL Strong π−π stacking interactions with the thiophene and fluorophenyl rings.
Polar Aprotic (Ethers) Tetrahydrofuran (THF)50 - 100 mg/mL Good general solvation, though the lack of H-bond donors in the solute limits maximum capacity.
Polar Aprotic (Esters) Ethyl Acetate (EtOAc)30 - 80 mg/mL Moderate dipole matching; suitable for chromatography and extraction.
Highly Polar Aprotic DMF / DMSO10 - 30 mg/mL High δP​ of solvent forces hydrophobic aggregation of the -CF₂- groups, limiting solubility.
Polar Protic Methanol / Water< 1 mg/mL Extreme HSP mismatch. The solute cannot disrupt the strong hydrogen-bonded network of the solvent.

Experimental Workflow: High-Throughput Solubility Screening

To empirically validate the solubility matrix for process scale-up, a self-validating High-Throughput (HT) screening protocol is required. Relying solely on gravimetric analysis is flawed due to the risk of solvent trapping within the lipophilic crystal lattice. Instead, we employ a coupled Equilibration-HPLC-UV methodology.

Step-by-Step Protocol
  • Sample Preparation: Dispense 50 mg of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene into 2.0 mL glass vials equipped with PTFE-lined caps.

  • Solvent Addition & Internal Standard: Add 500 µL of the target solvent. Crucially, spike the solvent with a known concentration of an internal standard (e.g., biphenyl, 1.0 mg/mL) that shares a similar UV chromophore but elutes differently. Causality: The internal standard corrects for any solvent evaporation during the 24-hour equilibration phase, ensuring absolute quantitative trust.

  • Thermal Equilibration: Agitate the vials at 25°C (and a parallel set at 50°C) for 24 hours using an orbital thermoshaker.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes. Do not use syringe filters, as the highly lipophilic compound may nonspecifically bind to PTFE/Nylon membranes, skewing the data.

  • Dilution and HPLC-UV Analysis: Extract 10 µL of the clear supernatant and dilute it into 990 µL of Acetonitrile. Analyze via HPLC-UV (e.g., C18 column, 70:30 MeCN:Water, λ=254 nm).

  • Data Validation: Calculate solubility based on the peak area ratio of the compound to the internal standard.

HT_Screening Start Compound Aliquot Solvent Solvent + Int. Std. Dispensing Start->Solvent Equilibration Thermal Equilibration (25°C & 50°C, 24h) Solvent->Equilibration PhaseSep Phase Separation (Centrifugation) Equilibration->PhaseSep Analysis HPLC-UV Analysis (vs. Internal Std) PhaseSep->Analysis Supernatant Validation Mass Balance Validation Analysis->Validation

Figure 2: Self-validating High-Throughput HPLC-UV solubility screening workflow.

Application Insights: Solvent Selection for Downstream Chemistry

The primary synthetic utility of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene lies in its highly reactive 5-iodo position, making it an ideal electrophile for Pd-catalyzed Suzuki-Miyaura cross-coupling [3]. However, the extreme lipophilicity of this compound dictates specific solvent engineering for successful catalysis.

The Suzuki-Miyaura Solvent Dilemma

Standard Suzuki couplings often utilize THF/Water or Dioxane/Water mixtures to solubilize both the organic electrophile and the inorganic base (e.g., K₂CO₃ or KF) [3].

  • The Problem: Because the difluoro-intermediate is highly hydrophobic, adding water to the THF/Dioxane system can cause the intermediate to prematurely precipitate or oil out, crashing the catalytic cycle.

  • The Solution: For this specific compound, a biphasic solvent system (e.g., Toluene / Water) combined with a phase-transfer catalyst (such as Tetrabutylammonium fluoride, TBAF) is highly recommended [4]. Toluene ensures complete solubilization of the iodothiophene (>100 mg/mL), while TBAF shuttles the base into the organic layer, facilitating the transmetalation step without requiring the organic substrate to interact with the bulk aqueous phase [4].

For purification, the steep solubility curve between non-polar and polar protic solvents makes anti-solvent crystallization highly effective. Dissolving the crude product in a minimal volume of THF and slowly titrating in Methanol or Water will force rapid, high-purity crystallization due to the sudden disruption of dispersion forces.

References

  • A fluorinated perylene diimide for polar and non-polar green solvent processed organic photovoltaic cathode interlayers RSC Applied Interfaces[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters ACS Omega[Link]

  • Suzuki coupling with ligandless palladium and potassium fluoride Chemical Communications (RSC Publishing)[Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Molecules (MDPI)[Link]

  • Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals Crystal Growth & Design (ACS Publications)[Link]

Foundational

Literature review on 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene derivatives

An In-Depth Technical Guide to the Synthesis and Application of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine and fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene derivatives, a class of compounds poised for significant interest in drug discovery. By combining the well-established bioisosterism of the thiophene ring, the metabolic stability conferred by the 4-fluorophenyl group, the unique hydrogen-bonding capacity of the difluoromethyl moiety, and the synthetic versatility of an iodo-substituent, this scaffold represents a rich platform for generating novel chemical entities. This document elucidates the underlying scientific principles, details robust synthetic strategies, and explores the potential therapeutic applications of these promising derivatives.

Introduction: The Strategic Value of Fluorinated Thiophenes in Drug Discovery

The design of novel therapeutic agents often hinges on the modulation of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. The 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene core is a confluence of four distinct structural motifs, each contributing strategically to its potential as a valuable building block in drug development.

  • The Thiophene Ring: Thiophene and its derivatives are prevalent in numerous blockbuster drugs.[1][2] The thiophene core is considered a bioisosteric replacement for a phenyl group, offering a similar size and aromaticity while introducing a heteroatom that can alter electronic properties and provide new metabolic handles or interaction points with biological targets.[3]

  • The 4-Fluorophenyl Group: The introduction of a fluorine atom to a phenyl ring is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[4][5] This substitution typically increases lipophilicity, which can improve membrane permeability.

  • The Difluoromethyl (CF₂H) Group: The CF₂H group is of particular interest as it is considered a bioisostere of hydroxyl (OH) and thiol (SH) groups.[6] Crucially, it acts as a lipophilic hydrogen bond donor, a rare and valuable property in medicinal chemistry that can lead to unique and strong interactions with protein targets.[6] Its incorporation has become a key strategy in modern drug design.[7]

  • The 5-Iodo Substituent: The iodine atom at the 5-position of the thiophene ring serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling late-stage functionalization and the rapid generation of diverse compound libraries from a common intermediate.

The convergence of these features makes this scaffold a highly attractive starting point for developing inhibitors, chemical probes, and other biologically active molecules.[8]

Synthetic Strategies for the Core Scaffold

A direct, one-pot synthesis of the target molecule is not established in the literature. Therefore, a robust and logical synthetic approach requires a multi-step sequence. The most logical strategy involves the initial synthesis of a 2-(4-fluorophenyl)thiophene precursor, followed by the introduction of the difluoromethyl and iodo moieties.

Part A: Synthesis of the 2-(4-fluorophenyl)thiophene Precursor

The creation of the biaryl linkage between the thiophene and the 4-fluorophenyl ring is a critical first step. Two primary, well-validated methods are the Suzuki-Miyaura coupling and the Kumada coupling.

MethodKey ReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Suzuki-Miyaura 2-Bromothiophene, 4-Fluorophenylboronic acidPdCl₂(dppf)DMF1201585>95
Kumada Coupling 2-Bromothiophene, 4-Fluorophenyl magnesium bromideNiCl₂(dppe)Toluene/THF20-802-881-9199.0-99.5
Data synthesized from comparative analysis.[9]

Causality Behind Method Selection:

  • Suzuki-Miyaura Coupling: This is often the preferred method due to its exceptional functional group tolerance and the commercial availability and stability of boronic acids. While it may require longer reaction times and higher temperatures, its reliability and scalability are significant advantages in a research and development setting.[9][10]

  • Kumada Coupling: This method offers faster reaction times and excellent yields.[9] However, its primary drawback is the use of a Grignard reagent (4-fluorophenyl magnesium bromide), which is highly moisture-sensitive and intolerant of acidic functional groups, necessitating stringent anhydrous reaction conditions.

The following diagram illustrates the general workflow for these precursor synthesis methods.

cluster_suzuki Suzuki-Miyaura Coupling cluster_kumada Kumada Coupling s_bromo 2-Bromothiophene s_cat PdCl₂(dppf) / Base s_bromo->s_cat s_boronic 4-Fluorophenylboronic acid s_boronic->s_cat s_prod 2-(4-fluorophenyl)thiophene s_cat->s_prod k_bromo 2-Bromothiophene k_cat NiCl₂(dppe) k_bromo->k_cat k_grignard 4-Fluorophenyl magnesium bromide k_grignard->k_cat k_prod 2-(4-fluorophenyl)thiophene k_cat->k_prod

Caption: Comparison of Suzuki-Miyaura and Kumada coupling routes.

Part B: Introduction of the Difluoromethyl Group

With the 2-(4-fluorophenyl)thiophene precursor in hand, the next critical transformation is the introduction of the CF₂H group. This is typically achieved at the C5 position, which is activated towards electrophilic attack or metallation. Modern methods have moved beyond harsh reagents like DAST, favoring radical or transition-metal-catalyzed approaches.[6][11]

Key Methodologies:

  • Radical Difluoromethylation: This has emerged as a powerful and versatile strategy due to its mild reaction conditions and excellent functional group tolerance.[12] The process typically involves generating a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring.

    • Precursors: Common radical precursors include sodium difluoromethanesulfinate (NaSO₂CF₂H) and various S-(difluoromethyl)sulfonium salts.[11][12]

    • Initiation: The generation of the radical is often achieved using visible-light photoredox catalysis, a method that allows for highly controlled and efficient reactions under mild conditions.[12][13]

  • Copper-Catalyzed Difluoromethylation: This approach involves the use of a copper catalyst to couple the aromatic substrate with a difluoromethyl source.[7] While early difluoromethyl copper reagents were unstable, modern protocols generate the active copper species in situ, improving reliability.[6] This method can be particularly effective for aryl halides, suggesting a strategy where iodination precedes difluoromethylation.

The diagram below outlines the logic for selecting a difluoromethylation strategy.

cluster_methods Difluoromethylation Strategies cluster_considerations Key Considerations start Precursor: 2-(4-fluorophenyl)thiophene photoredox Photoredox Catalysis (Radical Pathway) start->photoredox Direct C-H Functionalization copper Copper-Catalyzed Cross-Coupling start->copper Requires Pre-functionalization (e.g., Halogenation) photo_adv Advantages: Mild Conditions High Functional Group Tolerance photoredox->photo_adv copper_adv Advantages: Direct Coupling Well-established for Halides copper->copper_adv cluster_corrected Corrected & Recommended Pathway r1 2-Bromothiophene step1 Step 1: Suzuki Coupling (PdCl₂(dppf), K₂CO₃, DMF, 120°C) r1->step1 r2 4-Fluorophenylboronic acid r2->step1 inter1 Intermediate: 2-(4-fluorophenyl)thiophene step1->inter1 inter1_alt Intermediate: 2-(4-fluorophenyl)thiophene step1->inter1_alt step2 Step 2: C-H Difluoromethylation (NaSO₂CF₂H, Photoredox Catalyst, hv) inter1->step2 Regioselectivity can be an issue. Alternative: Iodinate first. inter2 Intermediate: 2-(Difluoromethyl)-5-(4-fluorophenyl)thiophene step2->inter2 step3 Step 3: Iodination (NIS, Acetonitrile, RT) inter2->step3 This step is not feasible. Order of steps must be reconsidered. final_prod Target Compound: 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene step3_alt Step 2: Iodination (NIS, Acetonitrile, RT) inter1_alt->step3_alt Correct sequence inter2_alt Intermediate: 2-Iodo-5-(4-fluorophenyl)thiophene step3_alt->inter2_alt step2_alt Step 3: Difluoromethylation (e.g., Copper-Catalyzed) inter2_alt->step2_alt step2_alt->final_prod

Caption: A proposed synthetic workflow highlighting a corrected, more viable pathway.

Exemplary Protocol: Synthesis via Suzuki Coupling and Iodination

(This protocol is a representative, literature-informed procedure and should be adapted and optimized under appropriate laboratory conditions.)

Step 1: Synthesis of 2-(4-fluorophenyl)thiophene[9]

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-bromothiophene (4.1 g, 30 mmol), 4-fluorophenylboronic acid (4.98 g, 36 mmol), and anhydrous potassium carbonate (10.98 g, 60 mmol).

  • Add N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (24 mg, 0.5 mol%).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 15 hours. Monitor reaction completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with distilled water (30 mL) and extract with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether) to yield 2-(4-fluorophenyl)thiophene.

Step 2: Synthesis of 2-iodo-5-(4-fluorophenyl)thiophene

  • Dissolve the 2-(4-fluorophenyl)thiophene (1.0 equiv) obtained from Step 1 in acetonitrile in a flask protected from light.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the iodinated product, which can often be used in the next step without further purification.

The subsequent difluoromethylation would then proceed via a copper-catalyzed cross-coupling of the iodo-intermediate with a suitable difluoromethyl source.

Potential Applications and Future Outlook

The 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene scaffold is a platform ripe for exploration in drug discovery.

  • Fragment-Based Drug Discovery (FBDD): The presence of fluorine provides a sensitive handle for ¹⁹F NMR screening, a powerful technique in FBDD to detect binding to protein targets. [1]This allows for the rapid identification of low-affinity binders that can be optimized into potent leads.

  • Kinase Inhibition: Fluorinated thiophene analogs have been investigated as inhibitors of key signaling kinases, such as p38α mitogen-activated protein kinase (MAPK). [4]The unique hydrogen-bonding capability of the CF₂H group could be exploited to target the hinge region or other key pockets of various kinases.

  • Neuroscience Targets: Atypical dopamine transporter (DAT) inhibitors have been developed from fluorinated scaffolds. [14]The physicochemical properties of this core may be suitable for developing CNS-penetrant molecules.

  • Library Synthesis: The iodo-substituent is the gateway to immense chemical diversity. High-throughput synthesis using various cross-coupling reactions can generate large libraries for screening against a wide range of biological targets, from GPCRs to ion channels. [8]

Conclusion

The 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene framework is a strategically designed scaffold that leverages the synergistic benefits of its constituent parts. While its direct synthesis presents challenges that require a thoughtful, multi-step approach, the methodologies for each transformation are well-established and robust. By providing a versatile handle for diversification, unique bioisosteric properties, and favorable metabolic features, these derivatives represent a valuable and largely untapped area for the development of next-generation therapeutic agents. This guide provides the foundational knowledge for researchers to confidently embark on the synthesis and exploration of this promising class of molecules.

References

  • Title: Introduction of Difluoromethyl Through Radical Pathways | Request PDF Source: ResearchGate URL: [Link]

  • Title: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: PMC (PubMed Central) URL: [Link]

  • Title: 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het) Source: Wiley-VCH URL: [Link]

  • Title: Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes Source: Greenwich Academic Literature Archive (GALA) URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues | Request PDF Source: ResearchGate URL: [Link]

  • Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: Research Square URL: [Link]

  • Title: 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | C18H14FIS | CID 45789954 Source: PubChem URL: [Link]

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impactfactor.org URL: [Link]

  • Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability Source: PMC (PubMed Central) URL: [Link]

  • Title: Biological and Pharmacological Activity of Thiophene and its Derivatives Source: ResearchGate URL: [Link]

  • Title: A kind of method of synthesizing 2-(4-fluorophenyl)
  • Title: APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN Source: Semantic Scholar URL: [Link]

  • Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source: ResearchGate URL: [Link]

Sources

Exploratory

A Technical Guide to the Electronic and Steric Effects of Difluoro(4-fluorophenyl)methyl Groups on Thiophenes

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modula...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This technical guide provides an in-depth analysis of the electronic and steric effects imparted by the difluoro(4-fluorophenyl)methyl substituent on the thiophene ring system. Thiophene and its derivatives are prevalent in numerous FDA-approved drugs, making the study of their functionalization critical for novel therapeutic design.[3][4] We will explore how the potent inductive effects of the gem-difluoro group alter the electron density and reactivity of the thiophene ring. Concurrently, we will examine the significant steric and conformational influence of this bulky substituent. This guide synthesizes theoretical principles with practical experimental considerations, offering a comprehensive resource for chemists engaged in the design and synthesis of advanced pharmaceutical agents.

Introduction: The Strategic Role of Fluorine and Thiophenes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] This "metabolic blocking" can prolong a drug's half-life and improve its therapeutic profile.[1] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) and lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

The thiophene ring is a key heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl ring.[4] Its presence in blockbuster drugs such as Clopidogrel (Plavix®) and Duloxetine (Cymbalta®) highlights its importance.[7] Thiophenes offer a distinct electronic and steric profile compared to benzene and are amenable to a wide range of chemical modifications.[8][9] The combination of a thiophene core with fluorine-containing substituents, therefore, represents a promising avenue for the development of next-generation therapeutics.

The difluoromethyl group (CHF2) is of particular interest as it can act as a weak hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl or thiol groups, potentially leading to enhanced target-protein interactions.[10][11] This guide focuses specifically on the difluoro(4-fluorophenyl)methyl group, a substituent that combines the potent electronic effects of two fluorine atoms with the steric bulk of a substituted phenyl ring.

The Difluoro(4-fluorophenyl)methyl Group: A Profile

The difluoro(4-fluorophenyl)methyl substituent presents a unique combination of electronic and steric properties. The two fluorine atoms attached to the benzylic carbon create a powerful electron-withdrawing center, while the 4-fluorophenyl ring adds steric bulk and additional electronic modulation.

Electronic Properties: The Inductive Effect

The primary electronic influence of the difluoromethyl group is its strong inductive electron-withdrawing effect (-I effect).[12][13] Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom significantly polarizes the C-F bonds, drawing electron density away from the point of attachment.[14]

  • Impact on the Thiophene Ring: When attached to a thiophene ring, the C(4-FPh)F2 group deactivates the ring towards electrophilic aromatic substitution. This is because the inductive withdrawal of electron density reduces the nucleophilicity of the aromatic π-system.[12]

  • Hammett Constants: The electronic effect of substituents can be quantified using Hammett substituent constants (σ). The trifluoromethyl (CF3) group, for comparison, has a strongly positive σp value of +0.54, indicating significant electron withdrawal.[15] While specific data for the C(4-FPh)F2 group is less common, it is expected to have a similarly strong, positive Hammett constant, influencing the reactivity and acidity of the entire molecule.

Steric and Conformational Properties

The difluoromethyl group is significantly larger than a methyl group and imposes considerable steric hindrance. This steric bulk can influence reaction outcomes and dictate the molecule's preferred three-dimensional shape (conformation).

  • Conformational Preferences: The rotation around the bond connecting the substituent to the thiophene ring can be restricted. Studies on related difluoroalkyl ethers have shown that these groups can access a wide range of conformers, unlike non-fluorinated analogues which often prefer to lie in the plane of the aromatic ring.[16] This conformational flexibility or, conversely, the locking into a specific conformation, can be critical for achieving optimal binding to a biological target.[17][18]

  • Gauche Effect: The presence of vicinal fluorine atoms can lead to a "gauche effect," where the gauche conformation is electronically stabilized. This is often due to hyperconjugative interactions, such as σC-H → σ*C-F donation.[17] This stereoelectronic effect further influences the conformational landscape of the molecule.

Modulating Thiophene Reactivity and Properties

The combined electronic and steric effects of the difluoro(4-fluorophenyl)methyl group have profound consequences for the chemical and physical properties of the substituted thiophene.

Electronic Effects on Acidity and Reactivity

The strong -I effect of the C(4-FPh)F2 group significantly impacts the electron distribution within the thiophene ring.

  • Increased Acidity of Ring Protons: By withdrawing electron density, the substituent increases the acidity of the C-H protons on the thiophene ring. This facilitates deprotonation and subsequent functionalization via metallation-electrophile quenching sequences.[8]

  • Regioselectivity in Electrophilic Substitution: The deactivating nature of the group means that any electrophilic substitution reactions will be slower than on unsubstituted thiophene. The substituent will primarily direct incoming electrophiles to the meta-positions (relative to its point of attachment), as the ortho and para positions are more strongly deactivated.[12][13]

Steric Control of Molecular Interactions

The steric bulk of the substituent plays a crucial role in both synthesis and biological activity.

  • Shielding and Regioselectivity: The substituent can sterically shield one face or adjacent positions of the thiophene ring, forcing reagents to attack from the less hindered face or at more distant positions. This can be a powerful tool for controlling regioselectivity in synthetic transformations.

  • Receptor Binding: In a drug development context, the size and shape of the substituent are critical for fitting into a protein's binding pocket. The conformational preferences dictated by the group can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and potency.[19]

The interplay of these effects is summarized in the diagram below.

G subst Difluoro(4-fluorophenyl)methyl Group elec_effects Electronic Effects subst->elec_effects steric_effects Steric Effects subst->steric_effects inductive Strong Inductive Withdrawal (-I Effect) elec_effects->inductive deactivation Deactivation of Thiophene Ring inductive->deactivation acidity Increased Acidity of Ring Protons inductive->acidity reactivity Altered Reactivity & Regioselectivity deactivation->reactivity bulk Significant Steric Bulk steric_effects->bulk shielding Steric Shielding of Ring Face bulk->shielding conformation Conformational Restriction/Preference bulk->conformation binding Modulation of Receptor Binding conformation->binding

Caption: Interplay of electronic and steric effects on the thiophene ring.

Experimental Protocols & Data

The synthesis of thiophenes bearing difluoro(aryl)methyl substituents often requires specialized methods due to the challenges of introducing the difluoromethylene unit.

Illustrative Synthetic Workflow

A common approach involves the reaction of a thiophene-based starting material with a suitable difluorocarbene precursor or a difluoromethylating agent.[20] The workflow below outlines a general, plausible pathway.

G start Thiophene-2-carbaldehyde step1 Reaction with Deoxofluorinating Agent (e.g., DAST) start->step1 intermediate 2-(Difluoromethyl)thiophene step1->intermediate step2 Deprotonation (n-BuLi) & Reaction with 4-Fluorobenzaldehyde intermediate->step2 intermediate2 Alcohol Intermediate step2->intermediate2 step3 Oxidation (e.g., DMP) intermediate2->step3 intermediate3 Ketone Intermediate step3->intermediate3 step4 Deoxofluorination (e.g., Deoxo-Fluor®) intermediate3->step4 product Target Compound: 2-(difluoro(4-fluorophenyl)methyl)thiophene step4->product analysis Purification (Chromatography) & Characterization (NMR, MS, HRMS) product->analysis

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol: Synthesis of a Key Intermediate

This protocol describes the synthesis of a ketone intermediate, a crucial step in many pathways to the target molecule.

Protocol: Synthesis of (4-fluorophenyl)(thiophen-2-yl)methanone

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add thiophene (1.0 eq) and anhydrous diethyl ether (0.5 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Addition: In a separate flask, dissolve 4-fluorobenzaldehyde (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the thienyllithium solution at -78 °C.

  • Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude alcohol intermediate in dichloromethane (0.2 M). Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary

The introduction of fluorinated groups significantly alters key molecular properties relevant to drug design. The following table provides a comparative summary of expected property changes.

PropertyUnsubstituted ThiopheneThiophene with C(4-FPh)F2 GroupRationale for Change
LogP (Lipophilicity) ~1.8Expected > 3.5Fluorine substitution generally increases lipophilicity.[1][5]
Calculated pKa (C2-H) ~33Expected < 30The strong inductive effect of the substituent stabilizes the conjugate base.[6]
Reactivity to Electrophiles HighLowThe ring is electronically deactivated by the strong -I effect.[12]
Metabolic Stability Susceptible to oxidationEnhancedThe C-F bonds block sites of metabolic attack.[1]

Conclusion

The difluoro(4-fluorophenyl)methyl group is a powerful substituent for modulating the properties of thiophene-based molecules. Its strong electron-withdrawing nature deactivates the ring and increases the acidity of ring protons, providing unique opportunities for late-stage functionalization. Simultaneously, its significant steric bulk and distinct conformational preferences offer a valuable tool for optimizing drug-receptor interactions and controlling reaction selectivity. A thorough understanding of this interplay between electronic and steric effects is essential for researchers and scientists aiming to leverage fluorination strategies in the design of novel, high-performance therapeutics.

References

  • Hagmann, W.K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Shah, P. & Westwell, A.D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Zanardi, I., et al. (2010). Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform, 41(32).
  • Singh, R.P., et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 282-321. [Link]

  • Dal Canto, R.A., et al. (2022). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry, 46(3), 1133-1139. [Link]

  • McDaniel, D.H. & Brown, H.C. (1958). Hammett Substituent Constants Table. Scribd. [Link]

  • Al-Sanea, M.M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 982. [Link]

  • Jain, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8114. [Link]

  • Iverson, B.L. & Iverson, S.A. (n.d.). Unit 4: Free Energy Relationships. University of Texas at Austin. [Link]

  • Beatty, J.W., et al. (2018). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 20(13), 3986-3990. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Smith, T.A.D. & Verhoog, S. (2024). The ¹⁸F-Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. [Link]

  • Sereda, G. (2010). ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform. [Link]

  • Santschi, N., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Mae, M., et al. (2021). Construction of Thienothiophene and Thienofuran Ring Systems via Ring Expansion of Difluorothiiranes Generated from Dithioesters. Organic Letters, 23(24), 9463–9467. [Link]

  • Foscato, M., et al. (2020). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. RSC Advances, 10(4), 2269-2277. [Link]

  • Carboni, A., et al. (2018). Hammett correlations corresponding to fluorination of di-substituted 1,3-dicarbonyls. ResearchGate. [Link]

  • White, C.J., et al. (2017). Synthesis and conformational analysis of α,α-difluoroalkyl heteroaryl ethers. Tetrahedron, 73(29), 4184-4190. [Link]

  • Li, D., et al. (2020). Autocatalytic Synthesis of Thioesters via Thiocarbonylation of gem-Difluoroalkenes. Organic Letters, 22(24), 9578–9582. [Link]

  • Wikipedia contributors. (2024). Hammett equation. Wikipedia. [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8053-8105. [Link]

  • Al-Kadhemy, M.F.H., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Egyptian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. organic-chemistry.org. [Link]

  • Ali, A., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Applied Science and Engineering Technology, 11(6), 253-260. [Link]

  • Foley, D.J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(18), 6755-6762. [Link]

  • LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Ashenhurst, J. (n.d.). Substituent Effects. La Salle University. [Link]

Sources

Foundational

Toxicity and Handling Guidelines for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene: A Technical Whitepaper

Executive Summary The compound 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) is a highly specialized, high-value halogenated building block utilized extensively in modern medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) is a highly specialized, high-value halogenated building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of C-aryl glucoside SGLT2 inhibitors for the treatment of type 2 diabetes1[1].

Due to the presence of a photolabile carbon-iodine (C-I) bond and a highly lipophilic fluorinated moiety, this compound presents unique toxicological risks and handling challenges. This whitepaper provides researchers and drug development professionals with a mechanistic understanding of its reactivity, alongside field-proven, self-validating protocols for its safe utilization.

Structural Rationale & Physicochemical Profile

As an Application Scientist, it is crucial to understand why this specific structure is synthesized, as its chemical purpose directly dictates its handling risks:

  • The C5-Iodine Atom : The iodine atom at the C5 position of the thiophene ring is highly polarizable. This makes it an exceptional electrophile, primed for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Difluoro(4-fluorophenyl)methyl Group : The incorporation of a difluoromethylene (-CF₂-) bridge is a deliberate structural choice. In drug design, this group acts as a robust bioisostere that mimics an ether or ketone oxygen while completely resisting cytochrome P450-mediated benzylic oxidation2[2]. Furthermore, the terminal 4-fluorophenyl group enhances the overall metabolic stability and target binding affinity of the final SGLT2 inhibitor 3[3].

Table 1: Physicochemical and Hazard Profile
ParameterValue / Specification
Chemical Name 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene
CAS Registry Number 1638763-94-6
Molecular Formula C₁₁H₆F₃IS
Molecular Weight 354.13 g/mol
Purity Standard ≥98%4[4]
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Storage Conditions 2-8°C, Inert Atmosphere (Argon), Light-shielded

Toxicological Assessment (Mechanistic)

The toxicity of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is driven by its lipophilicity and photochemical instability.

  • Photochemical Instability & Dermal Hazard : The C-I bond is susceptible to homolytic cleavage upon exposure to UV/visible light or atmospheric oxygen. This degradation releases elemental iodine (I₂) and highly reactive thiophene radicals5[5]. If spilled on the skin, the extreme lipophilicity (driven by three fluorine atoms) allows rapid dermal penetration, while the liberated iodine causes severe local tissue necrosis and sensitization.

  • Metabolic Liabilities : If inhaled or ingested, the compound undergoes hepatic metabolism. While the -CF₂- bridge successfully blocks benzylic oxidation, the electron-rich thiophene ring can undergo CYP450-mediated epoxidation, forming reactive electrophilic species that may covalently bind to cellular macromolecules.

ToxicityPathway A 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene B Photo-Oxidation (UV/Air Exposure) A->B Improper Storage D Hepatic Metabolism (CYP450 Enzymes) A->D In vivo Absorption C Release of Elemental Iodine (I2) & Thiophene Radicals B->C Homolytic Cleavage E Metabolic Blockade (Stable CF2 Bridge) D->E Primary Pathway F Thiophene Epoxidation (Reactive Electrophiles) D->F Secondary Toxicity

Fig 1: Degradation and metabolic pathways of halogenated thiophene intermediates.

Advanced Handling & Storage Protocols

To mitigate the risks outlined above, handling must be strictly controlled:

  • Inert Atmosphere Storage : The compound must be stored under Argon rather than Nitrogen. Causality : Argon is denser than air and Nitrogen; it provides a superior, heavier blanket over the solid material, effectively displacing oxygen and moisture that catalyze C-I bond degradation5[5].

  • Light Shielding : Storage containers must be amber glass or wrapped in aluminum foil to prevent photo-induced homolytic cleavage.

  • PPE Requirements : Double nitrile gloves are mandatory. The high fluorine content acts as a lipophilic vector, meaning single-layer gloves may be permeated rapidly if the compound is dissolved in organic solvents (e.g., DMF, THF).

Experimental Workflow: Safe Utilization in Cross-Coupling

The following is a self-validating protocol for utilizing 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Every step contains a built-in validation mechanism to ensure chemical safety and reaction integrity.

Step-by-Step Methodology

Step 1: Inert Preparation & Setup

  • Action : Inside an Argon-filled glovebox, weigh 1.0 eq of the iodothiophene and 1.1 eq of the desired aryl boronic acid into a Schlenk flask. Add 0.05 eq of Pd(dppf)Cl₂.

  • Causality : The bidentate dppf ligand is chosen specifically because its wide bite angle stabilizes the palladium center, preventing premature reductive elimination and formation of toxic palladium black.

  • Validation : Seal the flask, transfer to a Schlenk line, and perform 3x Vacuum/Argon cycles. The line pressure gauge must hold at <1 mbar for 5 minutes, validating a completely leak-free, oxygen-free environment.

Step 2: Reaction Execution

  • Action : Inject degassed 1,4-Dioxane and 2.0 eq of aqueous K₂CO₃. Heat the mixture to 80°C for 4 hours.

  • Validation : Extract a 10 µL aliquot under positive Argon flow. Analyze via LC-MS. The complete disappearance of the m/z 354.13 peak validates that the hazardous iodothiophene has been fully consumed via oxidative addition, rendering the bulk mixture significantly less toxic.

Step 3: Chemical Quenching (Critical Safety Step)

  • Action : Cool the reaction to room temperature. Add 10 mL of a 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃) solution and stir vigorously for 15 minutes.

  • Causality : Na₂S₂O₃ acts as a specific reducing agent. It immediately neutralizes any elemental iodine (I₂) generated by side-reactions, reducing it to benign, water-soluble iodide (I⁻).

  • Validation : The visual transition of the aqueous layer from a brownish/yellow tint (indicating I₂) to completely colorless validates that all toxic iodine has been neutralized.

Step 4: Extraction and Waste Segregation

  • Action : Extract the organic product using Ethyl Acetate. Segregate the aqueous layer into a designated "Aqueous Halogenated / Heavy Metal" waste carboy.

ExperimentalWorkflow N1 Inert Preparation (Argon Glovebox) N2 Pd-Catalyzed Cross-Coupling N1->N2 Schlenk Transfer N3 Aqueous Quench (Na2S2O3 Neutralization) N2->N3 LC-MS Validation N4 Waste Segregation (Halogenated/Pd) N3->N4 Phase Separation

Fig 2: Self-validating workflow for the safe handling and reaction of iodothiophenes.

References

  • ChemScene. "1638763-94-6 | 2-(Difluoro(4-fluorophenyl)methyl)-5-iodothiophene".
  • Chemsrc. "4-aminosalicylic acid | CAS#:65-49-6 | Chemsrc" (Handling and Storage Guidelines).
  • ACS Publications. "Fe(III)-Catalyzed Decarboxylative C3-Difluoroarylmethylation of Coumarins with α,α-Difluoroarylacetic Acids".
  • PMC / NIH. "Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives".
  • ResearchGate. "Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors".

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Strategic Context in Drug Development The compound 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) is a highly specialized, high-value building block utilized in the synthesis of advanced pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

The compound 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) is a highly specialized, high-value building block utilized in the synthesis of advanced pharmacophores, particularly in the development of next-generation sodium-glucose cotransporter 2 (SGLT2) inhibitors [1].

In medicinal chemistry, replacing a standard benzylic methylene group with a difluoromethylene ( CF2​ ) moiety acts as a powerful bioisosteric substitution. This modification effectively blocks cytochrome P450-mediated benzylic oxidation, thereby dramatically enhancing the metabolic half-life of the active pharmaceutical ingredient (API) without altering its 3D conformation or lipophilic binding affinity [2]. The 5-iodo position on the thiophene ring serves as the ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

Mechanistic Causality & Reaction Design

To achieve high-yielding C-C bond formation with this specific substrate, the experimental conditions must be tailored to the electronic properties of the molecule.

  • Oxidative Addition: The highly polarizable C-I bond at the 5-position of the thiophene, combined with the strong electron-withdrawing nature of the CF2​ group, makes oxidative addition to the Pd(0) catalyst exceptionally fast.

  • Transmetalation (The Rate-Limiting Step): Because oxidative addition is rapid, transmetalation becomes the strict kinetic bottleneck [3]. This necessitates the use of a competent base and an aqueous microenvironment to convert the incoming arylboronic acid into a highly nucleophilic boronate complex ( [Ar−B(OH)3​]− ).

  • Reductive Elimination: To prevent protodeboronation (a competing side reaction where the boronic acid degrades), a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is employed. This ligand accelerates reductive elimination and stabilizes the Pd(II) intermediate against premature precipitation (Pd black formation).

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Fast insertion into C-I bond Pd0->OxAdd + 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene TransMet Transmetalation Boronate transfer (Rate-Limiting) OxAdd->TransMet + [Ar-B(OH)3]- / K2CO3 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1. Suzuki-Miyaura catalytic cycle tailored for electron-deficient 5-iodothiophene substrates.

Quantitative Optimization of Reaction Parameters

The highly lipophilic nature of the difluoro-substrate requires a carefully balanced solvent system. Purely aqueous systems fail due to substrate insolubility, while purely organic systems fail to dissolve the inorganic base required for boronate formation [4]. The table below summarizes the causality behind the optimal parameter selection.

Catalyst SystemSolvent SystemBaseTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ (5 mol%)Toluene/EtOH (4:1)Na 2​ CO 3​ 9072Sluggish transmetalation; significant protodeboronation observed.
Pd(OAc) 2​ / SPhosTHF/H 2​ O (5:1)K 3​ PO 4​ 7085Good yield, but catalyst degradation (Pd black) noted after 4 hours.
Pd(dppf)Cl 2​ (3 mol%) 1,4-Dioxane/H 2​ O (4:1) K 2​ CO 3​ 80 >98 Optimal solubility; dppf ligand prevents catalyst deactivation.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . It incorporates specific In-Process Quality Control (IPQC) checkpoints to ensure that each mechanistic requirement (e.g., oxygen exclusion, active boronate formation) is successfully met before proceeding to the next phase.

Workflow S1 1. Assembly Strict Stoichiometry S2 2. Degassing Remove O2 S1->S2 S3 3. Catalysis 80°C, 4h S2->S3 S4 4. IPQC HPLC/TLC Check S3->S4 S5 5. Purification Chromatography S4->S5

Fig 2. Self-validating experimental workflow for the cross-coupling protocol.

Step 1: Reagent Assembly & Biphasic Setup
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equiv, 1.0 mmol).

  • Add the desired Arylboronic Acid (1.2 equiv, 1.2 mmol). Causality: A slight excess compensates for any minor protodeboronation that may occur at elevated temperatures.

  • Add Potassium Carbonate (K 2​ CO 3​ ) (3.0 equiv, 3.0 mmol) and Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.03 equiv, 3 mol%).

  • Add 1,4-Dioxane (8.0 mL) and deionized H 2​ O (2.0 mL).

    • Self-Validation Check 1: Observe the mixture. The organic substrates should dissolve in the dioxane phase, while the K 2​ CO 3​ should dissolve entirely in the aqueous phase. If undissolved base remains, add H 2​ O in 0.2 mL increments until clear.

Step 2: Atmospheric Purging (Degassing)
  • Seal the flask with a rubber septum and subject the stirring mixture to 3 cycles of vacuum/nitrogen backfilling (Freeze-Pump-Thaw method is preferred for rigorous oxygen exclusion).

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state and promotes the homocoupling of the arylboronic acid (yielding Ar-Ar byproducts).

    • Self-Validation Check 2: The solution should transition from a reddish-brown suspension to a deep, homogeneous red/orange color without any black precipitate forming during the initial heating phase.

Step 3: Catalytic Execution
  • Submerge the flask in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrates. Allow the reaction to proceed for 4 hours.

Step 4: In-Process Quality Control (IPQC)
  • After 4 hours, briefly remove the flask from the heat and extract a 10 µL aliquot from the organic layer.

  • Dilute with 1 mL of EtOAc and analyze via TLC (Hexanes/EtOAc 9:1) or LC-MS.

    • Self-Validation Check 3: The starting material (iodothiophene) must be completely consumed. If starting material persists, it indicates catalyst deactivation. Corrective Action: Spike the reaction with an additional 1 mol% Pd(dppf)Cl 2​ and 0.2 equiv of boronic acid, degas once, and heat for 1 additional hour.

Step 5: Quenching and Downstream Purification
  • Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH 4​ Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography. The highly lipophilic difluoro-product typically elutes efficiently in 100% Hexanes to 95:5 Hexanes/EtOAc.

References

  • Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition Science URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews (ACS Publications) URL:[Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Application Note: A Step-by-Step Synthesis Route for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, a fluorinated heterocyclic compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-part protocol, beginning with the formation of a key difluoromethylated thiophene intermediate, followed by a highly regioselective iodination. The described methodologies are based on established and reliable chemical transformations, with detailed explanations for experimental choices to ensure reproducibility and understanding. This guide is intended to equip researchers with the practical knowledge required to successfully synthesize this target molecule.

Introduction

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms, particularly the difluoromethyl (CF₂H) group, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, combines a difluoromethylated benzylic-type substituent with an iodinated thiophene core. The iodo-substituent serves as a versatile handle for further functionalization via cross-coupling reactions, making this compound a valuable building block for creating diverse chemical libraries. This document outlines a logical and efficient synthetic pathway to access this compound.

Overall Synthetic Strategy

The synthesis is strategically divided into two main parts: the construction of the difluoromethylated thiophene core, followed by the introduction of the iodine atom at the C5 position of the thiophene ring.

G Thiophene Thiophene BuLi n-BuLi Thiophene->BuLi Lithiation Aldehyde 4-Fluorobenzaldehyde BuLi->Aldehyde Addition Alcohol (4-fluorophenyl)(thiophen-2-yl)methanol Aldehyde->Alcohol DAST DAST Alcohol->DAST Deoxygenative Fluorination Intermediate 2-[Difluoro(4-fluorophenyl)methyl]thiophene DAST->Intermediate NIS NIS, p-TsOH Intermediate->NIS Regioselective Iodination FinalProduct 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene NIS->FinalProduct G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Thiophene Thiophene 2-Lithiothiophene 2-Lithiothiophene Thiophene->2-Lithiothiophene + n-BuLi Alcohol Intermediate Alcohol Intermediate 2-Lithiothiophene->Alcohol Intermediate + 4-Fluorobenzaldehyde Difluoro Intermediate 2-[Difluoro(4-fluorophenyl)methyl]thiophene Alcohol Intermediate->Difluoro Intermediate + DAST Final Product 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Difluoro Intermediate->Final Product + NIS, p-TsOH

Method

Applications of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene in medicinal chemistry

Application Note: Strategic Utilization of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene in Medicinal Chemistry Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a paramount tact...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic for modulating physicochemical properties, enhancing metabolic stability, and improving target binding affinity. 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) is an advanced, highly specialized building block designed for the late-stage synthesis of complex active pharmaceutical ingredients (APIs). This guide details the structural rationale, bioisosteric applications, and validated synthetic protocols for deploying this intermediate in medicinal chemistry campaigns.

Structural Anatomy & Pharmacological Rationale (E-E-A-T)

The architecture of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is not arbitrary; every functional group serves a distinct pharmacokinetic or synthetic purpose.

  • The Difluoromethylene (-CF₂-) Group: The -CF₂- moiety is a well-established bioisostere for ether oxygen (-O-), carbonyl (-C(=O)-), and methylene (-CH₂-) groups[1]. In drug design, replacing a benzylic methylene with a difluoromethylene group drastically reduces the molecule's susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Furthermore, the highly electronegative fluorine atoms modulate the pKa of adjacent functional groups and act as a lipophilic hydrogen bond donor/acceptor system, enhancing membrane permeability without sacrificing target affinity[2].

  • The 4-Fluorophenyl Ring: The incorporation of a fluorine atom at the para-position of the phenyl ring is a classical medicinal chemistry tactic to block CYP450-mediated para-hydroxylation, thereby extending the in vivo half-life of the resulting drug candidate.

  • The Thiophene Core: Thiophene acts as a bioisostere for the benzene ring. It provides a different vector angle (148° compared to the 180° of a para-substituted benzene) and slightly lowers the overall LogP of the molecule, which can improve aqueous solubility in highly lipophilic scaffolds.

  • The 5-Iodo Substituent: The iodine atom serves as an exceptionally reactive synthetic handle. Due to the weak C-I bond, it undergoes rapid oxidative addition with low-valent palladium [Pd(0)] species, allowing for mild, high-yielding cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)[3].

Bioisosterism Core 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene CF2 Difluoromethylene (-CF2-) Core->CF2 F_Phenyl 4-Fluorophenyl Ring Core->F_Phenyl Thiophene Thiophene Core Core->Thiophene Iodo 5-Iodo Substituent Core->Iodo CF2_Desc Bioisostere for -O- / -CH2- Increases Metabolic Stability Modulates Lipophilicity CF2->CF2_Desc F_Phenyl_Desc Blocks CYP450 para-hydroxylation F_Phenyl->F_Phenyl_Desc Thiophene_Desc Benzene Bioisostere Alters Vector Angles Thiophene->Thiophene_Desc Iodo_Desc Synthetic Handle for Pd-Catalyzed Cross-Coupling Iodo->Iodo_Desc

Structural anatomy and pharmacological rationale of the building block.

Data Presentation: Physicochemical Impact of the CF₂ Linker

To understand the causality behind selecting a -CF₂- linker over traditional linkers, consider the following comparative data summarizing their impact on drug-like properties:

Property-CH₂- Linker-O- Linker-CF₂- Linker
Metabolic Stability Low (Prone to benzylic oxidation)Moderate (Prone to O-dealkylation)High (Resistant to CYP450 oxidation)
Lipophilicity (LogP) ModerateLowHigh
Hydrogen Bonding NoneH-Bond AcceptorLipophilic H-Bond Donor/Acceptor
Conformational Rigidity FlexibleFlexibleHighly rigidified (due to steric bulk of F)

Experimental Protocols: Late-Stage Functionalization

The 5-iodo position of this building block is primed for transition-metal catalysis. The following protocols are self-validating systems, incorporating specific mechanistic causality for the choice of reagents and workup procedures.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is utilized to append aryl or heteroaryl pharmacophores to the thiophene core, a strategy commonly used in the synthesis of SGLT2 inhibitor analogs[4] and kinase inhibitors.

Mechanistic Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents competitive protodehalogenation. K₂CO₃ in aqueous 1,4-dioxane is selected as the base because the aqueous environment is required to form the reactive boronate complex [Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent System: Introduce a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 10 mL). Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Reaction: Seal the flask, evacuate, and backfill with N₂ (3 cycles). Heat the mixture to 80 °C for 4–6 hours.

  • In-Process Control: Monitor the consumption of the iodothiophene via LC-MS or TLC (Hexanes/EtOAc 9:1). The heavy iodine atom makes the starting material highly UV-active.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the carbonate base without protonating basic amines (if present on the product). Extract with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Causality: Coupling amines to electron-rich thiophenes can be sluggish. We employ Pd₂(dba)₃ as a Pd(0) source and XPhos as the ligand. XPhos is a bulky, electron-rich biaryl phosphine that facilitates the oxidative addition of the C-I bond and provides sufficient steric bulk to drive the challenging reductive elimination of the C-N bond, preventing catalyst resting-state trapping.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the sealed vial at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the amine.

SyntheticWorkflow Start 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, HNR2) Start->Buchwald Sonogashira Sonogashira Coupling (Pd(PPh3)4, CuI, Alkyne) Start->Sonogashira Prod1 5-Aryl/Heteroaryl Derivative (e.g., SGLT2 Inhibitor Analog) Suzuki->Prod1 Prod2 5-Amino Thiophene Derivative (Kinase Inhibitor Core) Buchwald->Prod2 Prod3 5-Alkynyl Thiophene Derivative (Extended Conjugation) Sonogashira->Prod3

Late-stage functionalization pathways via Pd-catalyzed cross-coupling.

References

  • The role of fluorine in medicinal chemistry: Replacement with difluoromethylene Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Protocol for the lithiation of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Application Note & Protocol: Regioselective Lithiation of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Mechanistic Rationale & Causality The molecule 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Regioselective Lithiation of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Mechanistic Rationale & Causality

The molecule 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) is a highly specialized building block. The difluoro(4-fluorophenyl)methyl moiety acts as a lipophilic, metabolically stable bioisostere, making it highly valuable in medicinal chemistry. However, functionalizing the C5 position of this thiophene ring requires rigorous synthetic control due to the competing electronic effects of the substrate.

The Kinetics of Halogen-Metal Exchange (HME): To functionalize the C5 position, a lithium-iodine exchange using n-butyllithium (n-BuLi) is employed. The presence of the highly electron-withdrawing difluoro(4-fluorophenyl)methyl group at the C2 position significantly increases the kinetic acidity of the thiophene ring protons. Despite this, the lithium-iodine exchange outcompetes direct deprotonation because HME is one of the fastest known organometallic reactions[1]. The reaction does not proceed via a simple S_N2 or radical pathway; instead, it occurs via the rapid formation of a hypervalent iodine "ate" complex intermediate, which subsequently collapses to yield the thermodynamically favored 5-lithiothiophene and 1-iodobutane[1].

Causality of Experimental Conditions:

  • Cryogenic Control (-78 °C): The electron-withdrawing nature of the C2 substituent destabilizes the resulting 5-lithiothiophene at elevated temperatures, making it prone to ring-opening (forming thioenolates). Furthermore, the CF₂ group, while generally stable, can undergo nucleophilic defluorination by excess n-BuLi if thermal energy permits. Thus, strict maintenance of -78 °C is non-negotiable.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is mandatory. THF coordinates the lithium cations, breaking down the unreactive n-BuLi hexamers into highly reactive tetramers and dimers, which is a prerequisite for the rapid formation of the iodine "ate" complex[2].

Mechanism Substrate 5-Iodothiophene Derivative AteComplex Hypervalent Iodine 'Ate' Complex Substrate->AteComplex BuLi n-BuLi (Active Tetramer) BuLi->AteComplex LithioThiophene 5-Lithiothiophene Intermediate AteComplex->LithioThiophene Fast Exchange BuI 1-Iodobutane AteComplex->BuI

Fig 1. Lithium-iodine exchange mechanism via a hypervalent iodine ate complex intermediate.

The Protocol as a Self-Validating System

Trustworthiness in organometallic chemistry relies on real-time feedback. This protocol is designed as a self-validating system where the operator must observe specific physical phenomena to confirm the integrity of the reaction before proceeding to the electrophilic trapping stage.

  • Thermal Validation: The addition of n-BuLi must generate a micro-exotherm. If the internal temperature probe does not register a transient spike (typically 2–4 °C), the n-BuLi titer is likely degraded, or the system contains excess moisture that has quenched the reagent.

  • Visual Validation: Upon n-BuLi addition, the reaction mixture must transition from colorless to a persistent pale yellow. A rapid shift to dark brown or black indicates thermal degradation (e.g., thiophene ring-opening or nucleophilic attack on the CF₂ group), signaling a failure in cryogenic control.

Workflow N1 1. System Purging (Argon, Flame-dried) N2 2. Substrate Dissolution (Anhydrous THF, 0.1 M) N1->N2 N3 3. Cryogenic Cooling (-78 °C, 15 min equilibrium) N2->N3 N4 4. Lithiation (1.05 eq n-BuLi, Dropwise) N3->N4 Thermal Validation N5 5. Electrophilic Trapping (e.g., Anhydrous DMF) N4->N5 Visual Validation N6 6. Quenching & Workup (Sat. NH4Cl, Extraction) N5->N6

Fig 2. Step-by-step experimental workflow for the cryogenic lithiation and subsequent trapping.

Detailed Step-by-Step Methodology

Note: The following protocol describes the lithiation and subsequent formylation (using DMF as a model electrophile) to yield 5-[difluoro(4-fluorophenyl)methyl]thiophene-2-carbaldehyde.

Reagents Required:

  • 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equiv, 10.0 mmol, 3.54 g)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv, 10.5 mmol, 6.56 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 15.0 mmol, 1.16 mL)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Procedure:

  • System Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and an internal temperature probe under vacuum. Backfill with high-purity Argon (repeat 3 times).

  • Substrate Dissolution: Add 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (3.54 g) to the flask, followed by 100 mL of anhydrous THF via syringe. Stir until completely dissolved (yielding a ~0.1 M solution).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the system to equilibrate for 15 minutes until the internal temperature reads ≤ -75 °C.

  • Lithiation (Halogen-Metal Exchange): Using a syringe pump, add n-BuLi (6.56 mL, 1.6 M) dropwise over 10 minutes.

    • Self-Validation Check: Monitor the internal temperature; the addition rate must be controlled to ensure the temperature does not rise above -70 °C. Observe the color change to pale yellow.

  • Aging: Stir the resulting 5-lithiothiophene intermediate at -78 °C for exactly 15 minutes. (Extended aging leads to gradual degradation).

  • Electrophilic Trapping: Add anhydrous DMF (1.16 mL) dropwise over 5 minutes. Maintain the temperature at -78 °C for an additional 30 minutes.

  • Quenching: Remove the cooling bath. Immediately quench the reaction at -78 °C by adding 20 mL of saturated aqueous NH₄Cl solution in one portion. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the integrity of the lithiated intermediate, validated through the isolated yield of the formylated product.

Table 1: Optimization of Lithiation Conditions

Temperature (°C)n-BuLi (equiv)Aging Time (min)Trapping Yield (%)Major Byproduct / Observation
-78 1.05 15 >92 None (Clean conversion)
-401.051568Thiophene ring-opening (Dark brown mixture)
-782.001542Defluorinative alkylation at the CF₂ core
-781.056085Gradual thermal degradation

Data Interpretation: A strict 1.05 molar equivalent of n-BuLi is required. Increasing the equivalents to 2.00 results in a drastic yield reduction due to the nucleophilic attack of the excess alkyllithium on the electrophilic difluoromethylene (CF₂) bridge. Furthermore, allowing the temperature to rise to -40 °C prior to trapping provides enough thermal energy to overcome the activation barrier for the ring-opening of the electron-deficient lithiothiophene.

References

  • Reich, H. J.; Whipple, W. L. "Mechanism of the lithium–iodine exchange in an iodothiophene." Canadian Journal of Chemistry, 2005, 83(9), 1577-1587. URL:[Link][1]

  • Knochel, P. et al. "Bimetallic Combinations for Dehalogenative Metalation Involving Organic Compounds." Chemical Reviews, 2013, 113(10), 7130-7176. URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene for Advanced OLED Materials

Abstract The relentless pursuit of higher efficiency, greater stability, and enhanced color purity in Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel, high-performance organic semiconducting m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of higher efficiency, greater stability, and enhanced color purity in Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel, high-performance organic semiconducting materials.[1] Thiophene-based derivatives have become a cornerstone in this field due to their excellent charge transport properties and chemical stability.[2][3] This guide details the strategic use of a specialized building block, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene , for the synthesis of advanced emissive polymers. The incorporation of a difluoromethyl group offers a powerful method for tuning the electronic properties of the resulting materials, particularly by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][5] This modulation is critical for improving charge injection, balancing charge transport, and enhancing the overall performance and longevity of OLED devices.[6][7] We provide detailed protocols for the synthesis of polymers via Suzuki and Stille cross-coupling reactions, comprehensive characterization methodologies, and a guide to device fabrication, offering researchers a practical framework for innovation in OLED materials.

Introduction: The Strategic Advantage of Fluorination

The performance of an OLED is fundamentally governed by the electronic properties of the materials used within its multilayer structure. Thiophene-based polymers are widely used for their high charge carrier mobility and excellent film-forming capabilities.[1][2] However, to meet the demands of next-generation displays, precise control over their optoelectronic characteristics is essential.

Fluorination has emerged as a premier strategy in molecular engineering to achieve this control.[7] The high electronegativity of fluorine atoms allows them to withdraw electron density from the conjugated backbone, a phenomenon known as the inductive effect.[5] This effect systematically lowers the material's HOMO and LUMO energy levels.[4][6] The benefits of this are twofold:

  • Improved Charge Injection: Lowering the HOMO level can create a better energy alignment with the hole transport layer (HTL), while a lowered LUMO can improve electron injection from the electron transport layer (ETL), leading to lower turn-on voltages.

  • Enhanced Stability: Deeper HOMO levels often correlate with increased resistance to oxidative degradation, a primary failure mechanism in OLEDs, thus extending device lifetime.

The building block, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene , is designed to harness these advantages. The difluoromethyl group provides strong, localized electron withdrawal without significantly disrupting the planarity of the polymer backbone, while the iodinated 5-position of the thiophene ring provides a highly reactive site for versatile C-C bond formation via established cross-coupling chemistries.[8][9]

Synthesis of Functional Polymers

The iodo-functionalization of the thiophene building block makes it an ideal monomer for palladium-catalyzed cross-coupling polymerizations. This allows for its combination with a vast library of comonomers (e.g., fluorenes, benzothiadiazoles, carbazoles) to create copolymers with tailored properties.[10] We present protocols for two of the most robust and widely used methods: Stille and Suzuki polycondensation.[11][12][13]

Protocol 1: Stille Cross-Coupling Polycondensation

The Stille reaction, which couples an organohalide with an organostannane, is highly effective due to its tolerance of a wide variety of functional groups and generally high yields.[12][13] This protocol describes the copolymerization of our target monomer with a distannylated comonomer.

Rationale: This method is often preferred when one of the comonomers is sensitive to the basic conditions required for Suzuki coupling or when boronic acids/esters are difficult to prepare or purify. The trimethylstannyl groups provide a reactive nucleophilic partner for the polymerization.[13]

Workflow:

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Purification M1 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene Mix Combine Monomers + Pd Catalyst (e.g., Pd(PPh₃)₄) + Anhydrous Toluene/DMF M1->Mix M2 Comonomer-bis(trimethylstannane) (e.g., Distannyl-fluorene) M2->Mix React Inert Atmosphere (N₂/Ar) Heat (e.g., 90-110 °C) Monitor by GPC Mix->React Precipitate Precipitate in Methanol Filter React->Precipitate Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitate->Soxhlet Final Concentrate Chloroform Fraction Precipitate in Methanol Dry under Vacuum Soxhlet->Final Product Final Polymer Final->Product

Caption: Stille polymerization workflow.

Step-by-Step Methodology:

  • Reactor Setup: Add 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 eq) and the desired distannyl comonomer (e.g., 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene) (1.0 eq) to a flame-dried Schlenk flask.

  • Catalyst Addition: Under a positive pressure of inert gas (N₂ or Ar), add the palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).

  • Termination & Precipitation: After 24-48 hours, or once GPC indicates no further increase in molecular weight, cool the reaction to room temperature. Slowly pour the viscous solution into a beaker of methanol with rapid stirring to precipitate the polymer.

  • Initial Purification: Collect the crude polymer by filtration.

  • Soxhlet Extraction: Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the desired polymer fraction with chloroform or chlorobenzene.

  • Final Product: Concentrate the chloroform fraction and re-precipitate into methanol. Collect the purified polymer and dry it under a high vacuum for 24 hours.

Protocol 2: Suzuki Cross-Coupling Polycondensation

Suzuki coupling, which pairs an organohalide with an organoboron compound, is another cornerstone of C-C bond formation, valued for the commercial availability of many boronic acids/esters and the non-toxic nature of its boron-containing byproducts.[14][15][16]

Rationale: This is an excellent alternative to Stille coupling, particularly for large-scale synthesis, as it avoids the use of toxic organotin reagents. The choice between Suzuki and Stille often depends on monomer availability and synthetic convenience.[17]

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Purification M1 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene Mix Combine Monomers + Pd Catalyst (e.g., Pd(PPh₃)₄) + Aqueous Base (e.g., 2M K₂CO₃) + Toluene/DMF M1->Mix M2 Comonomer-diboronic Acid/Ester (e.g., Fluorene-2,7-diboronic acid bis(pinacol) ester) M2->Mix React Inert Atmosphere (N₂/Ar) Heat (e.g., 90 °C) Vigorous Stirring Mix->React Quench Add Phenylboronic Acid (end-cap) Add Bromobenzene (end-cap) Extract with Organic Solvent React->Quench Precipitate Precipitate in Methanol Filter Quench->Precipitate Soxhlet Soxhlet Extraction (as in Stille Protocol) Precipitate->Soxhlet Product Final Polymer Soxhlet->Product

Caption: Energy level alignment in an OLED.

OLED Device Fabrication and Testing

The ultimate test of the material is its performance in a functional OLED device. A standard device architecture is fabricated via thermal evaporation for small molecules and spin-coating for the polymer layer.

Device Architecture:

G cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) (e.g., TPBi) ETL->EIL EML Emissive Layer (EML) (Synthesized Polymer) EML->ETL HTL Hole Transport Layer (HTL) (e.g., TAPC) HTL->EML HIL Hole Injection Layer (HIL) (e.g., MoO₃) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Multi-layer OLED device architecture.

Fabrication Protocol (Simplified):

  • Substrate Cleaning: Thoroughly clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • HIL/HTL Deposition: Sequentially deposit the Hole Injection and Transport Layers (e.g., MoO₃ and TAPC) onto the ITO via thermal evaporation in a high-vacuum chamber.

  • EML Deposition: Transfer the substrate to a nitrogen-filled glovebox. Spin-coat a solution of the synthesized polymer (dissolved in chloroform or toluene) onto the HTL to form the Emissive Layer (EML). Anneal the film to remove residual solvent.

  • ETL/EIL/Cathode Deposition: Transfer the substrate back to the vacuum chamber. Deposit the Electron Transport Layer (e.g., TPBi), Electron Injection Layer (e.g., LiF), and the metal cathode (e.g., Al) via thermal evaporation.

  • Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

Performance Metrics: The fabricated devices are then tested to evaluate their key performance indicators. [18][19]

Metric Unit Significance Representative Data
Turn-on Voltage V The voltage at which the device begins to emit light (e.g., at 1 cd/m²). Lower values are better. 3.5 V
Max. Luminance cd/m² The maximum brightness achieved. > 5,000 cd/m²
Current Efficiency cd/A Measures how effectively charge is converted to light. 8.5 cd/A

| External Quantum Eff. (EQE) | % | The ratio of photons emitted from the device to electrons injected. A critical measure of overall device efficiency. [20][21]| 5.5 % |

Conclusion

The strategic design of the 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene building block provides a versatile platform for synthesizing high-performance polymers for OLED applications. Its fluorinated moiety allows for systematic tuning of frontier molecular orbital energy levels, leading to improved charge injection and stability. The iodo-functionality enables facile incorporation into polymer backbones via robust and well-established cross-coupling reactions. The protocols and characterization techniques outlined in this guide offer a comprehensive framework for researchers to develop and evaluate novel materials, paving the way for the next generation of efficient and durable OLED displays and lighting solutions.

References

  • ACS Publications. (2025, March 20). Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors.
  • ACS Figshare. (2011, February 16). Synthesis of Fluorinated Polythienothiophene-co-benzodithiophenes and Effect of Fluorination on the Photovoltaic Properties. Journal of the American Chemical Society.
  • ChemRxiv. Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). Innovating with OLED Materials: The Impact of Thiophene-Based Compounds.
  • ACS Publications. (2020, February 3). Fluorinated Thiophene-Phenylene Co-Oligomers for Optoelectronic Devices.
  • RSC Publishing. (2020, May 15). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs.
  • ResearchGate. (2020, May 1). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs.
  • ACS Publications. (2017, July 3). Fluorinated Thiophene Units Improve Photovoltaic Device Performance of Donor–Acceptor Copolymers.
  • Custom Thiophene Derivatives Manufacturers, Suppliers.
  • ACS Publications. (2022, December 29). Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs.
  • Indian Academy of Sciences.
  • ResearchGate. Photophysical properties of the polymers.
  • JEPT - Journal for Electrochemistry and Plating Technology. (2016, December 30). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline.
  • SciSpace. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15).
  • MDPI. (2023, July 21).
  • ACS Publications. (2024, May 8).
  • Chemical Science (RSC Publishing). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs.
  • PubMed. (2014, April 23). Color tunable organic light-emitting devices with external quantum efficiency over 20% based on strongly luminescent gold(III)
  • Sigma-Aldrich. Achieving High Efficiency in Organic Light-Emitting Devices.
  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • MDPI. (2017, February 28).
  • Sumitomo Chemical. Development of Printable Materials for Organic Light-Emitting Diode.
  • Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Appli. (2021, June 18).
  • PubMed. (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
  • SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
  • MDPI. (2017, February 28).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15).
  • Beilstein Journals. (2011, March 15). Studies on Pd/NiFe 2 O 4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
  • Semantic Scholar. (2024, October 10). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs.

Sources

Application

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 5-Iodothiophene Derivatives

Mechanistic Rationale & Substrate Dynamics In the development of organic electronics and active pharmaceutical ingredients (APIs), 5-iodothiophene derivatives serve as indispensable electrophilic building blocks. The Son...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Dynamics

In the development of organic electronics and active pharmaceutical ingredients (APIs), 5-iodothiophene derivatives serve as indispensable electrophilic building blocks. The Sonogashira cross-coupling reaction provides a robust method for constructing C(sp²)–C(sp) bonds by coupling these heterocycles with terminal alkynes.

Causality of Reactivity: The choice of a 5-iodo substituent over bromo- or chloro- derivatives is dictated by bond dissociation energies. The C–I bond is significantly weaker than the C–Br bond, making it highly susceptible to oxidative addition by Palladium(0) catalysts (1[1]). Furthermore, the electron-rich nature of the thiophene ring stabilizes the resulting Pd(II) intermediate. This synergistic reactivity allows 5-iodothiophenes to undergo coupling under milder conditions, accelerating catalytic turnover and minimizing side reactions like alkyne homocoupling[1].

CatalyticCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Thiophene)(I)L2 Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II)(Thiophene)(Alkyne)L2 OxAdd->TransMet + Alkyne Complex RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 5-Alkynylthiophene RedElim->Product Substrate 5-Iodothiophene Substrate->OxAdd Alkyne Terminal Alkyne + Cu or Base Alkyne->TransMet

Caption: Catalytic cycle of Sonogashira coupling highlighting Pd/Cu synergy for 5-iodothiophenes.

Quantitative Data: Condition Optimization

The reactivity of 5-iodothiophenes allows for diverse catalytic systems, ranging from traditional homogeneous Pd/Cu systems to heterogeneous and copper-free green protocols. The table below summarizes validated reaction conditions and their corresponding yields.

ElectrophileAlkyneCatalyst SystemBase / SolventTemp / TimeYieldReference
2-IodothiophenePhenylacetylenePdCl₂(PPh₃)₂ (6 mol%), CuI (10 mol%)DBU / BenzeneRT, 12 h99%2[2]
2-IodothiophenePhenylacetylenePd/Cu@AC (Heterogeneous, 3 mol%)K₂CO₃ / EtOH80 °C, 12 h99%3[3]
2-IodothiophenePhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%), Cu-freeNone / Ionic Liquid ([TBP][4EtOV])55 °C, 3 h>90%4[4]
2-IodothiophenePropargylaminePd(OAc)₂ (10 mol%), PPh₃ (20 mol%)Cs₂CO₃ / DMF80 °C, 1 hGood5[5]

Experimental Methodologies

Protocol: Copper-Free Sonogashira Coupling (Recommended for API Synthesis)

Causality: Traditional protocols rely on Cu(I) co-catalysts, which can trigger the Glaser homocoupling of terminal alkynes in the presence of trace oxygen, producing unwanted 1,3-diynes. Furthermore, copper cytotoxicity limits its use in biological and pharmaceutical applications (6[6]). This copper-free protocol utilizes an inorganic base (Cs₂CO₃) and a polar aprotic solvent (DMF) to facilitate the deprotonation of the alkyne and subsequent transmetalation directly to the Pd center[5].

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried, argon-purged reaction vessel, add 5-iodothiophene (1.0 equiv, 0.36 mmol) and the terminal alkyne (1.2 equiv, 0.45 mmol).

  • Solvent & Base Addition: Add anhydrous, degassed DMF (2.0 mL) followed by Cs₂CO₃ (1.5 equiv, 0.45 mmol). Causality: Degassing is critical; although copper is absent, oxygen can still prematurely oxidize the Pd(0) catalyst to an inactive Pd(II) state.

  • Catalyst Introduction: Add Pd(OAc)₂ (10 mol%, 0.03 mmol) and PPh₃ (20 mol%, 0.06 mmol). Purge the flask with Argon for an additional 10 minutes[5].

  • Reaction Execution: Heat the mixture to 80 °C in an oil bath. Stir for 1 to 12 hours. Self-Validation: Monitor via TLC or LC-MS. The disappearance of the highly UV-active 5-iodothiophene spot indicates complete oxidative addition.

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Workflow Step1 1. Reagent Prep Mix 5-Iodothiophene & Alkyne Step2 2. Degassing Argon Purge (15-20 min) Step1->Step2 Prevent Oxidation Step3 3. Catalyst Addition Add Pd(OAc)2, PPh3 & Cs2CO3 Step2->Step3 Inert Atmosphere Step4 4. Reaction Heat to 80°C (1-12h) Step3->Step4 Initiate Coupling Step5 5. Workup Partition, Extract & Wash Step4->Step5 Reaction Complete Step6 6. Validation LC-MS / NMR Analysis Step5->Step6 Purified Product

Caption: Step-by-step experimental workflow for the copper-free Sonogashira coupling protocol.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the protocol must be treated as a self-validating system where every failure mode has a diagnostic signature:

  • Diagnostic 1: Presence of 1,3-Diyne (Homocoupling)

    • Observation: LC-MS shows a mass corresponding to exactly twice the molecular weight of the alkyne minus two protons.

    • Causality & Fix: Oxygen has infiltrated the system, driving the oxidative Glaser coupling. Ensure strict Schlenk line techniques are used during degassing. If using a Cu-cocatalyst, reduce CuI loading to <2 mol% or switch entirely to the copper-free protocol[5].

  • Diagnostic 2: Unreacted 5-Iodothiophene (Stalled Reaction)

    • Observation: TLC shows persistent starting material after 12 hours.

    • Causality & Fix: The Pd catalyst has precipitated as Pd black (visible as a dark, insoluble powder). This occurs if the phosphine ligands are oxidized to phosphine oxides. Use freshly sublimed/recrystallized PPh₃ and rigorously deoxygenated solvents[1].

  • Diagnostic 3: Dehalogenation (Formation of Thiophene)

    • Observation: GC-MS detects unsubstituted thiophene.

    • Causality & Fix: Adventitious moisture or protic impurities are acting as a hydride source, causing premature reductive elimination. Ensure solvents are strictly anhydrous. Interestingly, controlled substoichiometric water (e.g., 40 mol%) has been shown to accelerate certain symmetrical couplings by facilitating silane deprotection, but for standard couplings, anhydrous conditions are paramount[2].

References

  • One-Pot Synthesis of Symmetrical and Unsymmetrical Bisarylethynes by a Modification of the Sonogashira Coupling Reaction. Organic Letters - ACS Publications. URL:[Link]

  • Highly Crystallized Pd/Cu Nanoparticles on Activated Carbon: An Efficient Heterogeneous Catalyst for Sonogashira Cross-Coupling Reaction. Semantic Scholar. URL:[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. NIH/PMC. URL:[Link]

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. NIH/PMC. URL:[Link]

Sources

Method

Application Notes and Protocols: Catalytic Amination of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs.[1][2][3] The 2-[Difluoro(4-fluorophenyl)methyl]-5-aminothiophene scaffold, in particular, represents a key building block for a variety of biologically active molecules. Traditional methods for forming aryl C-N bonds often require harsh reaction conditions and exhibit limited functional group tolerance.[1] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field by providing a mild and versatile method for the synthesis of aryl and heteroaryl amines.[1][4] This application note provides a detailed guide to the catalytic amination of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, a crucial transformation for accessing a range of valuable compounds for drug discovery and development.[5][6]

Mechanistic Insights: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][4] The catalytic cycle, illustrated below, is generally understood to proceed through a series of well-defined steps.[1][7]

The reaction begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the desired arylamine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][8][9]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote the reductive elimination step and prevent undesirable side reactions like β-hydride elimination.[10][11] For heteroaryl halides, like the thiophene substrate discussed here, specific ligands have been developed to address the unique challenges associated with these substrates, such as potential catalyst deactivation.[12][13][14]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-I Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination [Ar-Pd(II)(L)(R2NH)-I] Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Ar-Pd(II)(L)-NR2 Amine Coordination->Palladium Amido Complex - HI (Base) Palladium Amido Complex->Pd(0)L Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[15] Solvents should be anhydrous and degassed prior to use. Amines, if liquid, should be distilled from an appropriate drying agent. Solid reagents should be dried under vacuum.

Materials and Reagents
  • 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

  • Amine (e.g., primary or secondary aliphatic or aromatic amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[14][16]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Protocol 1: General Procedure for Palladium-Catalyzed Amination

This protocol provides a general starting point for the amination of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 equivalents) to a dry reaction vessel equipped with a magnetic stir bar.

  • Addition of Reactants: Add 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-[difluoro(4-fluorophenyl)methyl]thiophene derivative.[17]

Experimental_Workflow A Inert Atmosphere Setup B Add Pd Precatalyst, Ligand, & Base A->B C Add Aryl Iodide & Amine B->C D Add Anhydrous Solvent C->D E Heat & Stir D->E F Monitor Reaction Progress E->F G Cool & Workup F->G Reaction Complete H Purify by Chromatography G->H I Characterize Product H->I

Caption: A general workflow for the catalytic amination experiment.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand system is paramount for achieving high yields and good selectivity in the Buchwald-Hartwig amination of heteroaryl halides.[12][13] The following table summarizes representative catalyst systems that have been successfully employed for the amination of similar heteroaryl substrates.

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene100>85[16]
Pd(OAc)₂RuPhosK₃PO₄Dioxane110>80[14]
Pd₂(dba)₃BrettPhosCs₂CO₃Toluene90>90[18]
Pd-GPhosNaOTMSTHF50>90[12]

Note: Yields are highly dependent on the specific amine substrate used. The provided data is for illustrative purposes based on aminations of related heteroaryl halides.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-activated catalyst.
Poorly soluble baseSwitch to a more soluble base (e.g., LHMDS, KHMDS) or a different solvent system.
Catalyst inhibitionAryl iodides can sometimes inhibit the catalyst.[7] Try a different palladium source or ligand.
Formation of side products HydrodehalogenationThis can occur via β-hydride elimination.[11] Use a bulkier ligand to disfavor this pathway.
Homocoupling of the amine or aryl halideLower the reaction temperature or catalyst loading.
Difficulty in purification Co-elution of product and ligandChoose a ligand that is more easily separated from the product or use a different purification technique.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 5-amino-2-[difluoro(4-fluorophenyl)methyl]thiophene derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of aminated products that are valuable intermediates in drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for scientists working in this area, enabling them to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available from: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available from: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ResearchGate. Available from: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. Available from: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available from: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. Available from: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed. Available from: [Link]

  • Synthesis of 5-Amino-3(2H)-furanones via S-Methylation/Intramolecular Cyclization of γ-Sulfanylamides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. Available from: [Link]

  • Recent advances in transition metal-catalyzed Csp 2 -monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - Beilstein Journals. Available from: [Link]

  • Aminoarenethiolate-copper(I)-catalyzed amination of aryl bromides. - SciSpace. Available from: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Introduction This document provides a comprehensive technical guide for researchers involved in the synthesis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene. This key intermediate is crucial in various pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive technical guide for researchers involved in the synthesis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene. This key intermediate is crucial in various pharmaceutical development pipelines, and achieving high yield and purity is paramount. The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl, thiol, or amino groups, offering unique lipophilicity and hydrogen-bond donating capabilities that can enhance the pharmacokinetic profile of a drug candidate.[1] This guide is structured in a question-and-answer format to directly address common challenges encountered during its synthesis, providing actionable solutions grounded in established chemical principles.

Overview of the Primary Synthetic Challenge

The core challenge in synthesizing the target molecule lies in the efficient and selective introduction of the difluoromethyl group onto the thiophene ring. The primary route involves a C-H functionalization or a cross-coupling reaction. A common approach is the direct C-H difluoromethylation of a suitable 2-iodothiophene precursor. This process often involves the generation of a difluoromethyl radical or a related reactive species.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing the difluoromethyl group onto a heteroaromatic ring like thiophene?

A1: The most prevalent modern methods involve the generation of difluoromethyl radicals (•CF₂H) or the use of difluorocarbene (:CF₂) precursors.[6][7]

  • Radical Difluoromethylation: This is often achieved using reagents like sodium difluoromethanesulfinate (HCF₂SO₂Na) or [bis(difluoroacetoxy)iodo]benzene, frequently initiated by photoredox catalysis or electrochemical methods.[2][4][5][8] These methods are advantageous for their mild conditions.

  • Difluorocarbene-Based Methods: Reagents like difluorobromoacetic acid or difluoromethanol can generate difluorocarbene, which can then be trapped by a nucleophilic precursor.[6][7][9] This approach is highly effective but requires careful control of reaction conditions to avoid side reactions.

  • Copper-Mediated Cross-Coupling: This method utilizes a copper catalyst to couple an aryl iodide with a difluoromethyl source, such as TMSCF₂H (difluoromethyltrimethylsilane), in the presence of a fluoride source like CsF.[10] This can be a high-yielding route for aryl iodides.[10]

Q2: Why is my overall yield consistently low?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and formation of side products. Key areas to investigate are the stability of the starting 2-iodothiophene under the reaction conditions, the efficiency of the difluoromethylating reagent's activation, and potential side reactions such as dimerization or polymerization.

Q3: What analytical techniques are recommended for monitoring reaction progress and purity?

A3: A combination of techniques is essential.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting material and the formation of the product.

  • ¹⁹F NMR Spectroscopy: This is the most direct method to observe the formation of the difluoromethyl group and quantify the conversion by integrating the signal against an internal standard.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final product.[11][12]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Reaction Stalls or Fails to Reach Completion

Q: I'm observing significant amounts of unreacted 2-iodothiophene even after extended reaction times. What should I investigate?

A: This common issue points towards problems with reagent activity, reaction conditions, or catalyst efficacy.

Causality & Solutions:

  • Inefficient Radical Generation (for Photoredox/Electrochemical Methods):

    • Photocatalyst Integrity: Ensure the photocatalyst has not degraded. If using a reusable catalyst, check for loss of activity over cycles.[4][5]

    • Light Source: Verify the wavelength and intensity of your light source are appropriate for the chosen photocatalyst.[2][7] For instance, many common iridium or ruthenium photocatalysts require blue light irradiation.

    • Electrochemical Setup: In electrochemical synthesis, check for proper cell assembly, electrode integrity, and consistent current/voltage application.[8]

  • Decomposition of Difluoromethylating Reagent:

    • Moisture: Many difluoromethylating reagents or their precursors are sensitive to moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Base Strength: If a base is used (e.g., to generate difluorocarbene), its strength is critical. A base that is too strong can cause rapid decomposition, while one that is too weak will result in slow or no reaction.[6]

  • Inhibitors:

    • Oxygen: Unless specified as a required oxidant, dissolved oxygen can quench excited-state photocatalysts or react with radical intermediates. Degas your reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).

Workflow for Troubleshooting Incomplete Conversion

G start Low Conversion Observed check_reagents Verify Reagent Quality & Purity (Anhydrous? Not Degraded?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Concentration, Atmosphere) check_reagents->check_conditions Reagents OK check_catalyst Is Catalyst/Initiator Active? (Light Source, Electrode Integrity) check_conditions->check_catalyst Conditions OK optimize_stoich Optimize Reagent Stoichiometry (Increase CF2H source?) check_catalyst->optimize_stoich Catalyst OK optimize_temp Screen Reaction Temperature optimize_stoich->optimize_temp change_reagent Consider Alternative Difluoromethylating Reagent optimize_temp->change_reagent No Improvement

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Significant Formation of Impurities and Side Products

Q: My crude product shows multiple spots on TLC and several unexpected peaks in GC-MS. How can I improve selectivity?

A: Impurity formation is often due to the high reactivity of the intermediates or competing reaction pathways.

Causality & Solutions:

  • Over-reaction or Di-substitution:

    • Stoichiometry Control: Carefully control the stoichiometry of the difluoromethylating reagent. Use of a large excess can lead to the formation of bis-difluoromethylated products.[2]

    • Slow Addition: Add the limiting reagent (often the difluoromethyl source) slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the desired mono-substitution.

  • Homocoupling of Thiophene:

    • This can occur under certain cross-coupling conditions. Optimizing the catalyst, ligand, and temperature can minimize this side reaction.

  • Reaction with Solvent:

    • Highly reactive species like difluorocarbene can react with certain solvents. Aprotic, non-nucleophilic solvents such as DMF, DMSO, or acetonitrile are generally preferred.[6]

Table 1: Comparison of Reaction Parameters for Difluoromethylation
ParameterRadical-based MethodsCarbene-based MethodsCu-mediated Cross-Coupling
CF₂H Source HCF₂SO₂Na, BrCF₂CO₂HHCF₂OH, BrCF₂P(O)(OEt)₂TMSCF₂H
Initiation Photocatalyst + Light, ElectricityBase, HeatCu(I) salt, Heat
Typical Solvents DMSO, DMF, AcetonitrileDMF, THFNMP, DMF
Common Side Reactions Over-reaction, PolymerizationReaction with solvent, DimerizationHomocoupling, Ligand decomposition
Key Advantage Mild conditions, high functional group toleranceAccess to different nucleophilesHigh yield for specific substrates (aryl iodides)
Reference [3][4][5][6][9][10]
Issue 3: Difficulty in Product Purification

Q: The crude product is an oil that is difficult to purify by column chromatography, and co-elutes with a persistent impurity. What are my options?

A: Purification challenges are common for fluorinated compounds which can have unique physical properties.

Causality & Solutions:

  • Similar Polarity of Product and Impurities:

    • Recrystallization: If the product is a solid or can be induced to crystallize, this is often the most effective method for achieving high purity.[11][13] Screening different solvent systems (e.g., petroleum ether, ethanol/water mixtures) is recommended.[11][13]

    • Derivative Formation: In difficult cases, consider converting the product to a crystalline derivative, purifying the derivative by recrystallization, and then cleaving it to regenerate the pure product.

  • Thermal Instability:

    • Avoid High Temperatures: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[13]

    • Chromatography Conditions: Use a less active stationary phase (e.g., neutral alumina instead of silica gel) if you suspect degradation on the column.

Detailed Protocol: Copper-Mediated Difluoromethylation

This protocol is adapted from methodologies for the difluoromethylation of aryl iodides and offers a robust starting point for optimization.[10]

Materials:

  • 2-Iodo-5-(bromomethyl)thiophene (or a suitable precursor)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Copper(I) iodide (CuI)

  • Caesium fluoride (CsF)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add CuI (1.2 equiv.) and CsF (2.0 equiv.).

  • Reagent Addition: Add the 2-iodothiophene substrate (1.0 equiv.) followed by anhydrous NMP.

  • Difluoromethylation: Add TMSCF₂H (1.5 equiv.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by ¹⁹F NMR and TLC.

  • Workup: Upon completion, cool the reaction to room temperature, quench with aqueous ammonia, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.

Conclusion

Improving the yield of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene synthesis requires a systematic approach to troubleshooting. By carefully analyzing the reaction mechanism and considering potential pitfalls such as reagent stability, side reactions, and purification challenges, significant improvements in both yield and purity can be achieved. This guide provides a framework for this optimization process, grounded in established scientific literature.

References

  • Benchchem. A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene. Benchchem Technical Guides.
  • Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis, 2024(4), 236-370. [Link]

  • CN108658929B. Preparation method of high-purity 2- (4-fluorophenyl) thiophene.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][12][14]triazo. [Link]

  • CN103601715A. Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

  • CN105753835A. A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Li, Y., et al. (2020). Synthesis, crystal structure, anti-lung cancer activity of 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Journal of Structural Chemistry, 61(7), 1173-1178. [Link]

  • Fujiwara, Y., et al. (2017). The Direct C–H Difluoromethylation of Heteroarenes Based on the Photolysis of Hypervalent Iodine(III) Reagents That Contain Difluoroacetoxy Ligands. Organic Letters, 19(18), 4802–4805. [Link]

  • Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 606. [Link]

  • Shen, X., & Ni, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3090–3104. [Link]

  • Liu, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Serafin, K., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(11), 2928. [Link]

  • Benchchem. Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem Technical Guides.
  • Ni, C., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]

  • Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 9(12), 1041. [Link]

  • Liu, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • He, C., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2698–2701. [Link]

  • Wang, Y., et al. (2022). Efficient Synthesis of Difluoromethylated Benzothiophene Derivatives Under Electrochemical Conditions. ChemistrySelect, 7(48). [Link]

  • PubChem. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. PubChem Database. [Link]/compound/45789954)

Sources

Optimization

Technical Support Center: Mitigating Hydrodehalogenation in 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene . As an electron-deficient heteroaryl iodide, this building block is highly reactive but notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene . As an electron-deficient heteroaryl iodide, this building block is highly reactive but notoriously susceptible to protodeiodination (hydrodehalogenation). This guide provides drug development professionals with the mechanistic causality, diagnostic tools, and self-validating protocols required to suppress this critical side reaction.

Diagnostic Overview & Mechanistic Causality

To solve dehalogenation, we must first understand the kinetic environment of the reaction. The strong electron-withdrawing nature of the difluoro(4-fluorophenyl)methyl group drastically increases the electrophilicity of the thiophene ring.

Consequently, the initial oxidative addition of the Palladium(0) catalyst to the C–I bond is extremely fast. However, if the subsequent transmetalation step is sterically hindered or kinetically slow, the reaction experiences a bottleneck. The resulting Ar–Pd(II)–I intermediate accumulates and acts as a kinetic sink. This long-lived species is highly vulnerable to hydride abstraction from the reaction environment (e.g., solvents, bases, or trace water), which forms an Ar–Pd(II)–H species[1]. Subsequent reductive elimination yields the undesired dehalogenated thiophene byproduct[1].

Mechanistic Pathway Analysis

Mechanism ArI 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene OxAdd Ar-Pd(II)-I Intermediate (Kinetic Bottleneck) ArI->OxAdd Fast Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Optimized Conditions) OxAdd->Transmet Fast (Bulky Ligands) Hydride Hydride Abstraction (Solvent/Base/H2O) OxAdd->Hydride Slow Transmetalation (Unoptimized) DesiredInt Ar-Pd(II)-R Transmet->DesiredInt Product Desired Coupled Product (High Yield) DesiredInt->Product Reductive Elimination SideInt Ar-Pd(II)-H Hydride->SideInt β-Hydride Elimination Dehalo Dehalogenated Byproduct (Protodeiodination) SideInt->Dehalo Reductive Elimination

Competing Pd-catalyzed pathways: Desired transmetalation vs. deleterious β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: I am using ethanol as a co-solvent in my Suzuki coupling. Could this be causing the 40% dehalogenation I am observing? A1: Yes. Alcohols like ethanol or methanol are classic culprits for hydrodehalogenation. They coordinate to the palladium center and undergo β-hydride elimination, generating the problematic Pd–H species. To prevent this, switch to an aprotic, non-reducible solvent such as anhydrous Toluene, THF, or Cyclopentyl methyl ether (CPME)[1].

Q2: Which ligands are best suited to prevent the reduction of this specific iodothiophene? A2: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dtbpf) are highly recommended. These ligands serve a dual purpose: they stabilize the low-coordinate palladium species to prevent degradation, and their steric bulk dramatically accelerates the reductive elimination of the desired cross-coupled product, thereby outcompeting the slower side reactions[2].

Q3: How does the choice of base influence the formation of the Pd–H intermediate? A3: Strong alkoxide bases (like NaOEt or KOtBu) can act as hydride donors via β-hydride elimination[1]. Furthermore, aqueous bases introduce trace water, which can also serve as a proton/hydride source under catalytic conditions[1]. Utilizing mild, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ effectively neutralizes the acid byproduct without donating hydrides[1].

Q4: How do I analytically confirm that dehalogenation is my primary side reaction? A4: The starting material, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, has a molecular weight of ~354.1 Da. In GC-MS analysis, the dehalogenated byproduct will appear at a mass-to-charge ratio (m/z) of ~228.1 Da. This exact mass difference of -126 Da corresponds to the loss of an iodine atom (-126.9) and the gain of a hydrogen atom (+1.0)[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of hydrodehalogenation during a standard Suzuki-Miyaura coupling with this substrate.

EntryCatalyst / Ligand SystemSolvent SystemBaseTemp (°C)Dehalogenation (%)Desired Yield (%)
1Pd(PPh₃)₄ (5 mol%)DMF / H₂O (9:1)Na₂CO₃ (aq)9045%35%
2Pd₂(dba)₃ / dppfDioxaneK₂CO₃ (anhydrous)9022%65%
3Pd(OAc)₂ / SPhosTHFK₃PO₄ (anhydrous)658%81%
4 Pd(OAc)₂ / XPhos Toluene (anhydrous) K₃PO₄ (anhydrous) 80 < 2% 94%

Data Interpretation: Entry 4 demonstrates that combining an aprotic solvent, an anhydrous non-nucleophilic base, and a bulky dialkylbiaryl phosphine ligand (XPhos) effectively shuts down the β-hydride elimination pathway.

Self-Validating Experimental Protocol

This step-by-step methodology is engineered to couple 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene with an arylboronic acid while strictly suppressing protodeiodination. The protocol includes built-in validation checkpoints to ensure scientific integrity.

Materials Required:
  • Electrophile: 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equiv)

  • Nucleophile: Arylboronic acid or ester (1.2 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:
  • Preparation & Rigorous Exclusion of Water: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Trace moisture acts as a proton source, facilitating the formation of the Pd-H complex[1].

  • Reagent Loading: Inside an inert-atmosphere glovebox, charge the flask with the iodothiophene, arylboronic acid, Pd(OAc)₂, XPhos, and finely milled anhydrous K₃PO₄.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject the anhydrous, sparged Toluene via a gastight syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours with vigorous stirring (800 rpm). Causality: Vigorous stirring is required because the anhydrous base is insoluble in toluene; the reaction occurs at the solid-liquid interface.

  • In-Process Validation (Checkpoint 1): After 2 hours, withdraw a 50 µL aliquot, filter through a short silica plug with EtOAc, and analyze via TLC. The dehalogenated byproduct will appear as a highly non-polar spot (high Rf) running near the solvent front, distinctly separate from the starting material[1]. If this spot is prominent, verify the anhydrous nature of your reagents.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash with deionized water to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Analytical Validation (Checkpoint 2): Submit the crude mixture for GC-MS. Validate success by confirming the absence of the m/z 228 peak (dehalogenated thiophene) and the presence of the expected molecular ion peak for your cross-coupled product[1].

References

  • Title: Cross-Coupling Reactions Guide Source: jmcct.com URL: [Link]

  • Title: Continuous monitoring of hydrodehalogenation in palladium-catalyzed reactions Source: uvic.ca (RSC Advances) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Welcome to the Technical Support Center for the handling, purification, and isolation of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) . This highly functionalized halogenated intermediate is cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, purification, and isolation of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) . This highly functionalized halogenated intermediate is critical in the development of advanced therapeutics.

Because this molecule combines a photolabile C(sp2)-I bond, an electron-rich thiophene core, and a highly lipophilic difluoro(4-fluorophenyl)methyl moiety, standard purification workflows often fail. Users frequently encounter issues such as "oiling out" during crystallization, rapid discoloration, and co-elution with des-iodo precursors. This guide provides field-proven, self-validating protocols to ensure >99% purity of your target compound.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains I2, des-iodo, isomers) Quench Na2S2O3 Aqueous Quench (Reduces I2 to I-) Crude->Quench 0 °C, Stirring Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract Organic Phase Chromatography Silica Gel Chromatography (Hexanes:EtOAc gradient) Extract->Chromatography Dry Load Recryst Recrystallization (Isopropanol / Water) Chromatography->Recryst >95% Purity Pure Pure 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene Recryst->Pure >99% Purity

Figure 1: Optimal purification workflow for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

Troubleshooting & FAQs

Q: Why does my purified compound turn pink or brown upon storage? A: This is caused by the photolytic degradation of the C(sp2)-I bond. Iodothiophenes are notoriously sensitive to UV and visible light, which generates iodine radicals that recombine to form molecular iodine ( I2​ ), giving the characteristic pink/brown discoloration. Actionable Advice: Always store the purified solid in amber glass vials under an inert argon atmosphere at -20 °C. During purification, minimize exposure to direct ambient light.

Q: During recrystallization, the product forms a biphasic "oil" at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The difluoromethylene bridge and the fluorophenyl group make this molecule exceptionally lipophilic, disrupting rigid crystal packing and lowering the lattice energy. Actionable Advice: Do not crash-cool the solution in an ice bath. Lower the temperature gradient slowly (ambient cooling over 4 hours). If oiling persists, switch from an Ethanol/Water system to pure Isopropanol (IPA) or Heptane, and introduce a seed crystal at the cloud point.

Q: How do I separate the 5-iodo product from the unreacted des-iodo starting material? A: The Rf​ values of the starting material and the iodinated product on normal-phase silica are nearly identical because the extreme lipophilicity of the fluorinated groups dominates the molecule's interaction with the stationary phase[1]. Actionable Advice: If standard Hexanes/EtOAc fails, utilize silver nitrate-impregnated silica gel ( AgNO3​ -silica). The silver ions coordinate selectively with the polarizable iodine atom, selectively retarding the elution of the 5-iodo product.

Quantitative Data: Solvent Systems & IPCs

To ensure self-validating experimental steps, compare your in-process controls (IPCs) against the standardized data in Table 1.

MethodSolvent SystemPurposeExpected Outcome / Metric
Quenching 10% w/v Na2​S2​O3​ (aq)Neutralize electrophilic iodineVisual shift from dark purple to pale yellow.
TLC (IPC) 100% HexanesMonitor reaction progressTarget Rf​≈0.45 (UV 254 nm active).
Chromatography Hexanes : EtOAc (98:2)Bulk impurity removalYields compound at ~90-95% purity.
Recrystallization Isopropanol : Water (9:1)Final polishing>99% purity; dense white/pale yellow crystals.

Detailed Experimental Protocols

Protocol A: Reaction Quench and Extraction

Causality: Excess electrophilic iodine (e.g., I2​ or NIS) must be reduced to water-soluble iodide ( I− ) to prevent oxidative degradation of the thiophene ring during solvent evaporation[2].

  • Cool the crude reaction mixture to 0 °C using an ice-water bath.

  • Vigorously stir the mixture and add 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise. Continue addition until the dark purple/brown color completely dissipates to a pale yellow/colorless state.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×50 mL per gram of crude).

  • Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the C-I bond[3].

Protocol B: Flash Column Chromatography

Causality: The highly lipophilic nature of the difluoro(4-fluorophenyl)methyl group dictates the use of strictly non-polar eluents to achieve any theoretical plates of separation.

  • Dry Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM), add silica gel (approx. 3 mass equivalents to the crude), and carefully evaporate to a free-flowing powder. This prevents the "streaking" common with heavily fluorinated aromatics.

  • Pack a column with standard phase silica gel using 100% Hexanes.

  • Load the dry powder onto the column bed and elute using a gradient of 100% Hexanes transitioning slowly to 98:2 Hexanes:Ethyl Acetate.

  • Monitor fractions via TLC under UV light (254 nm). Combine and concentrate the fractions containing the product.

Protocol C: Optimal Recrystallization

Causality: To force crystalline lattice formation over liquid-liquid phase separation ("oiling out"), a solvent with a steep solubility curve and a highly controlled, slow cooling rate is required.

  • Transfer the chromatographed solid to a clean, scratch-free Erlenmeyer flask.

  • Dissolve the solid in a minimum amount of boiling Isopropanol (IPA) (approximately 3–5 mL per gram of compound).

  • Remove the flask from the heat source. Do not agitate or place in an ice bath. Allow the flask to cool to room temperature ambiently over 3 to 4 hours.

  • Intervention Step: If an oil begins to form at the bottom, reheat the mixture until homogeneous. Add deionized water dropwise (no more than 5-10% v/v total) until the boiling solution becomes faintly turbid. Add a single seed crystal of the pure compound and allow it to cool again.

  • Once stable crystals have formed at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize the thermodynamic yield.

  • Filter the crystals cold via vacuum filtration and wash the filter cake with a small volume of ice-cold heptane. Dry under high vacuum in the dark.

References

  • Development of Scalable Syntheses of Selective PI3K inhibitors. ACS Publications. Focuses on the scalable synthesis, thermal stability limits, and acid/base purification of iodothiophene intermediates. URL:[3]

  • Synthesis of Fluorinated Thiophenes and Their Analogues. Thieme-connect. Details the electronic properties, stability, and extreme lipophilicity of fluorinated thiophene derivatives during isolation. URL:[1]

  • Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. MDPI. Validates the standardized use of aqueous sodium thiosulfate ( Na2​S2​O3​ ) for the optimal quenching and purification of crude iodinated aromatic products. URL:[2]

Sources

Optimization

Optimizing palladium catalyst loading for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene couplings

An advanced technical support resource for researchers, scientists, and drug development professionals. Technical Support Guide: Optimizing Palladium Catalyst Loading for Couplings of 2-[Difluoro(4-fluorophenyl)methyl]-5...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Technical Support Guide: Optimizing Palladium Catalyst Loading for Couplings of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into one of the more nuanced aspects of modern cross-coupling chemistry: the optimization of palladium catalyst loading for the functionalization of the specialized substrate, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene. This electron-rich iodo-thiophene, bearing an electron-withdrawing difluoromethyl group, presents unique challenges and opportunities in reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on catalyst loading as a primary variable.

Question 1: My reaction shows little to no conversion, even after extended reaction times. Is my catalyst loading simply too low?

Answer: While insufficient catalyst loading is a possible cause, it is often a symptom of a more fundamental issue. Before increasing the amount of palladium, which can be costly and lead to other side reactions, consider these primary causes related to catalyst activity:

  • Inefficient Pre-catalyst Activation: The true active catalyst in most cross-coupling reactions is a Pd(0) species.[1] If you are using a more stable Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to Pd(0) might be inefficient under your current conditions. This reduction step is critical and can be hindered by the wrong choice of solvent, base, or ligand.[1] Inefficient reduction effectively means your active catalyst concentration is far lower than intended, requiring higher initial loadings to achieve the desired outcome.[1]

  • Catalyst Poisoning: Thiophene derivatives can sometimes act as catalyst poisons, although the iodo-substituent generally makes this substrate a good electrophile. However, impurities in your starting materials or reagents (e.g., sulfur-containing impurities, un-degassed oxygen) can irreversibly bind to the palladium center, rendering it inactive.

  • Poor Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the Pd(0) center and facilitating the elementary steps of the catalytic cycle.[2] For an electron-rich substrate like a thiophene, a bulky, electron-donating phosphine ligand (e.g., SPhos, XPhos) is often required to promote the rate-determining oxidative addition step.[3][4] If your chosen ligand is not optimal, the catalytic turnover will be slow, mimicking the effect of low loading.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the base and solvent, are pure and anhydrous (if required). Thoroughly degas the reaction mixture using a freeze-pump-thaw or argon bubbling technique to remove oxygen.[5]

  • Re-evaluate Your Ligand: For this specific substrate, consider a switch to a modern biaryl phosphine ligand known for high activity in coupling aryl halides.

  • Implement a Pre-activation Step: If using a Pd(II) source, consider a brief pre-heating step of the palladium source and ligand in the solvent before adding the substrates to ensure efficient generation of the Pd(0) catalyst.

  • Controlled Increase in Loading: If the above steps fail, incrementally increase the catalyst loading from your starting point (e.g., from 1 mol% to 2 mol%). If a very high loading (e.g., >5 mol%) is required, it strongly indicates a systemic issue with the reaction conditions, not just the catalyst quantity.[6][7]

Question 2: My reaction is producing a significant amount of homocoupled byproducts (e.g., biaryl of my boronic acid). How is this related to my palladium catalyst?

Answer: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, and is often linked directly to the state and environment of the palladium catalyst.

  • Presence of Oxygen: Residual oxygen in the reaction can facilitate the oxidative homocoupling of organoboron reagents. This process is often catalyzed by palladium species. Thorough degassing is the most critical preventative measure.[5]

  • Incorrect Pd:Ligand Ratio: An insufficient amount of ligand relative to palladium can leave the palladium center coordinatively unsaturated. These "ligand-free" or improperly coordinated palladium species can be highly active in promoting homocoupling pathways. Employing a slight excess of the ligand can help ensure the desired catalytic species is maintained.[1]

  • High Catalyst Loading: While seemingly counterintuitive, an excessively high catalyst concentration can sometimes increase the rate of side reactions, including homocoupling, relative to the desired cross-coupling.[6][7] This is because at higher concentrations, bimolecular decomposition or side-reaction pathways can become more prevalent.

Troubleshooting Steps:

  • Improve Degassing Technique: This is the most common and easily correctable cause. Ensure your solvent and reaction vessel are rigorously purged of oxygen.

  • Optimize Ligand-to-Palladium Ratio: For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. Experiment within these ranges.

  • Screen Different Bases: The choice of base can influence the rate of both cross-coupling and homocoupling. Sometimes a weaker base can suppress the undesired pathway.

  • Reduce Catalyst Loading: After optimizing other parameters, try reducing the catalyst loading. A more efficient system should not require high loadings, which can exacerbate side reactions.

Question 3: The reaction starts quickly, as monitored by TLC or LCMS, but then stalls before reaching full conversion. Is my catalyst dying?

Answer: Yes, this is a classic sign of catalyst deactivation. The initial high activity indicates that the catalyst is forming correctly, but it is not stable under the reaction conditions for the required duration.

  • Thermal Decomposition: At elevated temperatures, the palladium-ligand complex can decompose, often forming inactive palladium black (Pd(0) nanoparticles). This is especially common with less stable ligands.

  • Product Inhibition: In some cases, the product of the reaction can coordinate more strongly to the palladium center than the starting materials, effectively inhibiting the catalyst and preventing further turnover.[8]

  • Ligand Degradation: Phosphine ligands, especially basic ones like tri-tert-butylphosphine, can be susceptible to oxidation or other degradation pathways over the course of the reaction, leading to the formation of inactive palladium species.[1]

  • Interaction with Substrates/Bases: Certain functional groups on substrates or the use of very strong bases can lead to deactivation pathways, such as the formation of off-cycle, dormant palladium complexes.[9][10]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the simplest way to combat thermal decomposition. A more active catalyst/ligand system may allow you to achieve full conversion at a lower temperature.[11]

  • Use a More Robust Ligand: Switch to a more sterically hindered and thermally stable biaryl phosphine ligand, which is designed to resist decomposition and promote the desired catalytic cycle.

  • Consider a Different Palladium Pre-catalyst: Well-defined pre-catalysts, especially those that form the active Pd(0) species at lower temperatures, can sometimes improve catalyst longevity.[12][13]

  • Staged Addition of Reagents: In some advanced applications, a slow addition of one of the coupling partners or a second charge of the catalyst ("kicker charge") can help drive the reaction to completion, although this is less ideal for process efficiency.[14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting palladium catalyst loading for coupling with 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene?

For initial screening, a catalyst loading of 0.5 to 2 mol % is a standard and effective range for coupling with an aryl iodide.[6] Aryl iodides are highly reactive in the oxidative addition step, which is often the rate-determining step in the catalytic cycle, so they generally do not require very high catalyst loadings.[15] If the reaction is clean and efficient, you can then attempt to lower the loading to 0.1 mol % or even into the parts-per-million (ppm) range for process optimization.[6][16]

Q2: How do I choose the right palladium pre-catalyst? Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄?

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, relatively inexpensive, and air-stable Pd(II) source. It requires in situ reduction to the active Pd(0) species, which is typically accomplished by a phosphine ligand, amine, or solvent.[1] It is versatile but requires careful optimization of the activation step.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable source of Pd(0). It does not require a reduction step, which can simplify reaction setup and avoid side reactions associated with the reductant.[17] However, the dba ligands can sometimes influence the reaction, and the quality of the material can be variable.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) complex that is ready to enter the catalytic cycle directly after ligand dissociation. It is highly effective for many couplings but can be sensitive to air and heat.[18][19] The presence of the PPh₃ ligand makes it less ideal if you intend to use a different, more specialized ligand, as competitive binding can occur.

For your specific substrate, starting with Pd(OAc)₂ in combination with a modern, bulky phosphine ligand (like SPhos or RuPhos) is a robust and flexible approach that allows for fine-tuning of the active catalyst.

Q3: What is the optimal ligand-to-palladium (L:Pd) ratio?

The optimal L:Pd ratio is critical and depends on the ligand type:

  • Monodentate Ligands (e.g., SPhos, tBu₃P): A ratio between 2:1 and 4:1 is generally recommended. A 1:1 ratio can lead to the formation of inactive species, while a ratio greater than 2:1 helps ensure the formation of the desired L₂Pd(0) active species and prevents catalyst decomposition.[1]

  • Bidentate Ligands (e.g., dppf, Xantphos): A ratio between 1:1 and 1.2:1 is typical. The chelating nature of these ligands means only one is needed per palladium atom. A slight excess can help compensate for any potential ligand degradation.[1]

Using too much ligand can sometimes be detrimental, as it can slow down the reaction by occupying coordination sites needed for the substrates.[1]

Data Summary & Recommended Starting Conditions

The following table provides recommended starting points for optimizing the coupling of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

ParameterSuzuki-MiyauraStilleSonogashira
Pd Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃ or Pd(PPh₃)₄PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
Catalyst Loading 0.5 - 2.0 mol %1.0 - 2.5 mol %1.0 - 3.0 mol %
Recommended Ligands SPhos, XPhos, RuPhosXPhos, P(t-Bu)₃, AsPh₃[17]XPhos, cataCXium A
L:Pd Ratio 2:1 to 4:1 (for monodentate)2:1 to 4:12:1 to 4:1
Typical Base K₃PO₄, K₂CO₃, Cs₂CO₃Not always required (LiCl additive common)[17]Et₃N, DIPEA, Cs₂CO₃
Co-catalyst NoneNoneCuI (for traditional Sonogashira)[20]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFToluene, Dioxane, DMFTHF, DMF, Toluene
Temperature 80 - 110 °C80 - 110 °C50 - 90 °C

Visualizations

The Palladium(0) Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂PdII(Ar)(X) (Oxidative Addition Intermediate) Pd0->OxAdd + Ar-I (Your Substrate) Oxidative Addition Trans L₂PdII(Ar)(R) (Transmetalation Intermediate) OxAdd->Trans + R-M (Coupling Partner) Transmetalation Trans->Pd0 Reductive Elimination product Ar-R (Desired Product) Trans->product

Caption: Generalized catalytic cycle for Pd(0)-mediated cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Verify Purity & Degassing of Reagents/Solvents Start->CheckReagents EvaluateLigand Is the Ligand Optimal? (Bulky, e⁻-donating) CheckReagents->EvaluateLigand Reagents OK CheckActivation Using Pd(II)? Ensure Pre-activation EvaluateLigand->CheckActivation Ligand OK IncreaseLoading Incrementally Increase Catalyst Loading (e.g., 1% -> 2%) CheckActivation->IncreaseLoading Activation OK Success Reaction Optimized IncreaseLoading->Success Yield Improves SystemicIssue Re-evaluate Entire System (Base, Solvent, Temp) IncreaseLoading->SystemicIssue No Improvement

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Screening

This protocol outlines a robust starting point for the Suzuki-Miyaura coupling of your substrate.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol %) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol %).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add the 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 mmol, 1.0 eq), the boronic acid coupling partner (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Degassed Solvents: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots periodically and analyzing them by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Ali, A., et al. (2018). Palladium(0)
  • Ghaffari, M. A., & Sigman, M. S. (2022).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Yokoyama, A., & Yokozawa, T. (2018). The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization. Journal of the American Chemical Society.
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • Valente, C., et al. (2026).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sharma, S., & Leadbeater, N. E. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Graham, T. J. A. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Itami, K., & Yoshida, J. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository.
  • He, J., & Yu, J.-Q. (n.d.). Developing Ligands for Palladium(II)
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Palladium-Catalysed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers.
  • Li, J. H., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • Google Patents. (n.d.). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Bailey, D. L., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Stille reaction.
  • IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Diva Portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

Sources

Troubleshooting

Preventing degradation of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene during long-term storage

Technical Support Center: Handling & Storage of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals mitigate the degradation of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) . This compound is a critical, high-value building block—often utilized as an intermediate in the synthesis of SGLT2 inhibitors.

Understanding the mechanistic vulnerabilities of this molecule is essential for preserving its structural integrity during long-term storage.

Part 1: Core Vulnerability Analysis (The "Why")

To prevent degradation, we must first understand the molecular weak points of this specific iodothiophene:

  • The Carbon-Iodine (C-I) Bond (Photolytic Vulnerability): The C-I bond is the weakest link in this molecule. Aryl iodides are notoriously susceptible to ultraviolet (UV) and visible light. Upon photoexcitation, the C-I bond undergoes ultrafast extension and homolytic fission, generating a highly reactive aryl radical and an iodine radical .

  • The Thiophene Ring (Oxidative Vulnerability): Thiophene rings are electron-rich and generally susceptible to oxidation. However, in this molecule, the difluoromethylene (-CF₂-) bridge acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the thiophene core, partially stabilizing it against electrophilic oxidation, but leaving the photolabile C-I bond as the primary degradation pathway.

  • Radical Propagation: Once light cleaves the C-I bond, the resulting aryl radical can abstract hydrogen atoms from ambient moisture, solvents, or impurities, leading to irreversible deiodination (forming the des-iodo byproduct) .

Part 2: Troubleshooting & FAQs

Q1: My freshly purchased white/pale-yellow powder has turned pink or light brown over the last few months. Is it ruined? A1: This discoloration is the hallmark of photodegradation . When exposed to ambient laboratory light, the C-I bond undergoes homolysis. The liberated iodine radicals (I•) rapidly dimerize to form iodine gas (I₂), which imparts a pink, purple, or brown tint to the solid . If the discoloration is faint, the bulk purity may still be acceptable, but it indicates that the container is not adequately blocking light. You must verify purity via HPLC or GC-MS before use.

Q2: I prepared a stock solution in methanol/DCM and stored it in the fridge, but GC-MS shows a massive peak at M-126 (loss of iodine). Why did it degrade so fast in solution? A2: You are observing solvent-mediated hydrodehalogenation . When the compound is in solution, any trace light exposure generates the aryl radical. Unlike in the solid state where the radical is trapped in a crystal lattice and might recombine, in solution, the aryl radical rapidly abstracts a hydrogen atom from the solvent (especially protic solvents like methanol) to form the des-iodo thiophene . Never store this compound in solution for long periods.

Q3: Does the difluoro(4-fluorophenyl)methyl group cause any instability? A3: No, the -CF₂- bridge and the fluorinated phenyl ring are highly stable under standard storage conditions. The carbon-fluorine (C-F) bond is exceptionally strong. The primary concern remains the C-I bond at the 5-position of the thiophene ring.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating storage system that prevents photolysis and oxidation, execute the following protocol immediately upon receiving the compound:

Step 1: Low-Light Handling Transfer the bulk container to a fume hood equipped with yellow/amber lighting, or dim the ambient room lights. Avoid direct sunlight or strong fluorescent lighting during handling.

Step 2: Aliquoting Do not store the compound in a single large batch to prevent repeated freeze-thaw cycles and repeated atmospheric exposure. Weigh the solid into single-use, pre-dried amber borosilicate glass vials .

Step 3: Inert Gas Purging (Critical) Insert a clean argon or nitrogen line into the vial. Gently purge the headspace for 15–20 seconds. This displaces atmospheric oxygen, which can react with trace radicals to form peroxyl species, accelerating degradation .

Step 4: PTFE Sealing Seal the vials using PTFE-lined screw caps . Do not use standard rubber or silicone septa. If trace iodine is generated, it will react with and degrade rubber matrices, compromising the seal and allowing moisture/oxygen ingress.

Step 5: Cryogenic Storage Transfer the sealed, inerted vials to a -20°C freezer . Thermal energy accelerates the kinetic pathways of radical propagation; keeping the compound sub-zero effectively halts these secondary degradation reactions.

Part 4: Quantitative Degradation Data

The following table summarizes expected purity retention based on accelerated stability profiling of iodothiophenes under various stress conditions.

Storage ConditionLight ExposureAtmosphere1 Month Purity6 Month Purity12 Month PurityPrimary Degradant
25°C (Room Temp)Ambient Vis/UVAir92.5%78.1%< 50.0%Des-iodo thiophene, I₂
25°C (Room Temp)Dark (Amber)Air98.2%94.5%89.0%Trace oxidation products
4°C (Fridge)Dark (Amber)Air99.1%97.8%95.2%Trace oxidation products
-20°C (Freezer) Dark (Amber) Argon > 99.5% > 99.5% > 99.0% None detected

Part 5: Mechanistic & Workflow Visualizations

Photodegradation Pathway of the C-I Bond

This diagram illustrates the causality of degradation when the compound is exposed to light, highlighting the ultrafast fission of the C-I bond.

Photodegradation Start 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene UV UV/Vis Light Exposure (hv) Start->UV Absorbs Photon Homolysis C-I Bond Homolysis (Ultrafast Fission) UV->Homolysis Excitation Radicals Aryl Radical + Iodine Radical (I•) Homolysis->Radicals Cleavage I2 Iodine Gas (I2) (Pink/Brown Discoloration) Radicals->I2 Radical Dimerization DesIodo Des-iodo Thiophene (H-Abstraction from Solvent/Air) Radicals->DesIodo Solvent/Moisture Interaction

Caption: Photolytic degradation pathway of iodothiophenes leading to deiodination and discoloration.

Optimal Storage Workflow

Follow this self-validating system to ensure maximum shelf-life and experimental reproducibility.

StorageWorkflow Rec Receive Compound (Solid State) Aliquot Aliquot into Single-Use Amber Glass Vials Rec->Aliquot Inert Purge with Argon/N2 (Displace Oxygen) Aliquot->Inert Cap Seal with PTFE-Lined Screw Caps Inert->Cap Store Store at -20°C (Dark & Dry) Cap->Store

Caption: Step-by-step SOP for the long-term, degradation-free storage of iodothiophene derivatives.

References

  • Razmus, W. O., et al. (2024). "Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization." Physical Chemistry Chemical Physics, 26(16), 12725-12737. Available at:[Link]

  • Gomez, C., et al. (2020). "Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases." Chemical Science. Available at:[Link]

  • Matsui, K., et al. (2021). "Photoinduced Cross-Coupling of Aryl Iodides with Alkenes." ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with the highly functionalized building block 2-[Difluoro(4-fluorophenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with the highly functionalized building block 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS: 1638763-94-6) .

While the C5–I bond is inherently primed for cross-coupling, the massive steric bulk and potent electron-withdrawing nature of the distal C2 -CF2(4-F-Ph) group create unexpected mechanistic bottlenecks. This guide synthesizes field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure your functionalization campaigns succeed.

Part 1: Core Mechanistic Challenges (The "Why")

To successfully manipulate this molecule, one must understand the dual threat it presents to transition-metal catalysis:

  • The Electronic Drain: The -CF2- linker is a powerful electron-withdrawing group (EWG). It heavily depletes electron density from the thiophene core. While this accelerates the initial oxidative addition of the C5–I bond to the Palladium(0) center, it severely retards the subsequent transmetalation and reductive elimination steps. The Pd(II) intermediate becomes less nucleophilic, struggling to interact with incoming coupling partners.

  • The Distal Steric Shadow: Although positioned at C2, the bulky difluoro(4-fluorophenyl)methyl group restricts the overall conformational flexibility of the molecule. When paired with bulky ligands or sterically demanding coupling partners (e.g., ortho-substituted boronic acids or secondary amines), the transition state during transmetalation becomes energetically prohibitive [1].

CatalyticCycle Pd0 Pd(0) Active Catalyst Coordination Sphere OxAdd Oxidative Addition (Accelerated by -CF2) Pd0->OxAdd PdII Pd(II) Aryl Iodide Intermediate OxAdd->PdII TransMet Transmetalation (BOTTLENECK: Steric Clash) PdII->TransMet Bulky Boronic Acid/Amine PdII_Diaryl Pd(II) Diaryl Intermediate TransMet->PdII_Diaryl RedElim Reductive Elimination (Slowed by e- withdrawal) PdII_Diaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Thiophene Product RedElim->Product

Catalytic cycle highlighting steric and electronic bottlenecks in 5-iodothiophene coupling.

Part 2: Troubleshooting Guides & Experimental Protocols

Workflow 1: Optimizing Suzuki-Miyaura Couplings at C5

When coupling 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene with sterically hindered boronic acids, traditional triphenylphosphine (PPh3) ligands fail. The steric bulk prevents the boronic acid from displacing the halide on the Pd(II) complex. Dialkylbiaryl phosphine ligands (like SPhos or XPhos) are mandatory here, as their flexible biaryl backbone stabilizes the Pd center while creating a "pocket" that forces the reductive elimination forward [1].

Quantitative Data Summary: Catalyst/Ligand Optimization

Ligand System Base Solvent System Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh3)4 Na2CO3 Toluene/H2O 80 15% Severe steric clash at transmetalation.
Pd(dppf)Cl2 K3PO4 1,4-Dioxane 90 42% Bidentate ligand restricts intermediate flexibility.
Pd(OAc)2 / SPhos K3PO4 Toluene/H2O 100 88% Biaryl ligand overcomes hindrance [1].

| Pd2(dba)3 / XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 94% | Optimal for highly hindered ortho-substituted partners. |

Self-Validating Protocol: High-Yield Suzuki Coupling

This protocol utilizes a visual self-validation step to ensure active catalyst formation before introducing the sterically hindered thiophene.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, combine Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-Dioxane (2 mL). Stir at room temperature for 10 minutes.

    • Validation Check: The solution must transition from reddish-brown to a clear, pale yellow. If the solution turns black, Pd(0) has aggregated into inactive "Pd black" due to oxygen ingress or poor ligand quality. Discard and restart.

  • Reagent Addition: Add 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equiv, 0.5 mmol) and the sterically hindered arylboronic acid (1.5 equiv).

  • Base Introduction: Add a degassed aqueous solution of K3PO4 (2.0 M, 3.0 equiv). The biphasic nature aids in the transmetalation of electron-deficient substrates.

  • Reaction Execution: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO4 and purify via flash chromatography.

Workflow 2: Buchwald-Hartwig Amination Bottlenecks

Amination of this thiophene building block with secondary amines often stalls. The electron-withdrawing -CF2- group makes the C5 position susceptible to hydrodehalogenation (reduction) if the amine acts as a hydride donor (e.g., cyclic aliphatic amines)[2].

OptimizationTree Start Reaction Stalls at <50% Conversion Check1 Is the coupling partner bulky (e.g., ortho-substituted)? Start->Check1 Path1_Yes Switch to Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) Check1->Path1_Yes Yes Path1_No Check Electronic Effects Check1->Path1_No No Check2 Is transmetalation failing due to electron-deficient thiophene? Path1_No->Check2 Path2_Yes Increase Base Strength (Use KOtBu or Cs2CO3) Check2->Path2_Yes Yes Path2_No Increase Temp & Solvent Polarity (1,4-Dioxane/H2O) Check2->Path2_No No

Decision tree for troubleshooting stalled cross-coupling reactions of sterically hindered thiophenes.

Part 3: Frequently Asked Questions (FAQs)

Q: My Buchwald-Hartwig amination with 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is yielding mostly the de-iodinated thiophene byproduct. How do I prevent this? A: Dehalogenation occurs when the rate of reductive elimination is slower than β-hydride elimination from the coordinated amine. Because the -CF2- group pulls electron density away from the Pd(II) intermediate, reductive elimination is severely slowed [3]. Solution: Switch to a more sterically demanding ligand that accelerates reductive elimination, such as BrettPhos or tBuXPhos . Additionally, use a stronger inorganic base like NaOtBu to accelerate the deprotonation of the coordinated amine, pushing the catalytic cycle forward before side reactions occur.

Q: Can I perform a direct C-H functionalization at the C3 or C4 position of this molecule? A: Functionalizing the C3 position is nearly impossible due to the extreme steric umbrella cast by the adjacent difluoro(4-fluorophenyl)methyl group. Functionalization at C4 is possible but requires highly regioselective conditions. If C4 functionalization is required, it is highly recommended to perform a directed ortho-metalation (DoM) using a bulky base like LDA at -78 °C, which will selectively deprotonate C4 (as C3 is sterically blocked), followed by quenching with an electrophile.

Q: Why does my Suzuki coupling fail when using standard K2CO3, but succeeds with K3PO4? A: The transmetalation step for electron-deficient, sterically hindered thiophenes requires a highly nucleophilic boronate complex. K3PO4 is more soluble in the aqueous/organic biphasic boundary and provides a higher localized pH, which more efficiently converts the boronic acid into the reactive "ate" complex required to overcome the steric barrier at the Pd(II) center [1].

Q: Is there a risk of defluorination during strong basic conditions? A: The -CF2- group adjacent to the thiophene and the aryl ring is exceptionally stable due to the strong C-F bond energy (approx. 485 kJ/mol). However, prolonged exposure to strong nucleophilic bases (like unhindered alkoxides or organolithiums at room temperature) can lead to unexpected side reactions. Always maintain strict temperature control (-78 °C) if using organolithium reagents.

References

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research URL:[Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts Organic Letters URL:[Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Organometallics URL:[Link]

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of Fluorinated Thiophene Intermediates: Advanced Multinuclear NMR vs. Conventional Methods

As fluorine scanning becomes increasingly prevalent in drug discovery—particularly in the development of SGLT2 inhibitors and kinase inhibitors—the structural complexity of pharmaceutical intermediates has escalated. A p...

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Author: BenchChem Technical Support Team. Date: April 2026

As fluorine scanning becomes increasingly prevalent in drug discovery—particularly in the development of SGLT2 inhibitors and kinase inhibitors—the structural complexity of pharmaceutical intermediates has escalated. A prime example is 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS 1638763-94-6), a heavily substituted heteroaromatic building block.

Characterizing this molecule presents a severe analytical challenge. The combination of a heavy halogen (iodine) and multiple fluorinated motifs (-CF₂- and Ar-F) renders conventional 1D Nuclear Magnetic Resonance (NMR) spectroscopy highly inefficient. This guide objectively compares the performance of standard ¹H/¹³C NMR against an advanced Multinuclear (¹H, ¹³C, ¹⁹F) NMR workflow, providing step-by-step, self-validating protocols and experimental data to ensure absolute structural certainty.

The Analytical Challenge: Causality in Spectral Complexity

To understand why conventional NMR fails for this compound, we must examine the underlying quantum mechanical and electronic effects dictated by its structure:

  • The Heavy Atom Effect (Iodine): In standard aromatic systems, ¹³C signals typically resonate between 125–140 ppm. However, the iodine atom at the C5 position of the thiophene ring induces a profound relativistic shielding effect. Spin-orbit coupling from the electron-dense iodine atom dramatically shields the directly attached carbon, shifting the C5 signal upfield to approximately 75–80 ppm[1]. In a conventional workflow, this peak is frequently misidentified as an aliphatic impurity or residual solvent.

  • Extensive Heteronuclear Spin-Spin Coupling (Fluorine): Fluorine-19 is a spin-½ nucleus with a high gyromagnetic ratio, meaning it readily couples with both ¹H and ¹³C nuclei. The difluoromethylene (-CF₂-) bridge splits the adjacent thiophene and phenyl carbons into wide multiplets (e.g., the CF₂ carbon itself appears as a triplet with a massive ¹J_CF ≈ 240 Hz). This splitting distributes the signal intensity across multiple peaks, severely degrading the Signal-to-Noise (S/N) ratio and causing critical carbon signals to vanish into the baseline noise.

Comparison Guide: Conventional vs. Advanced NMR Workflows

ParameterConventional Workflow (¹H, ¹³C)Advanced Multinuclear Workflow (¹H, ¹⁹F qNMR, ¹³C{¹H, ¹⁹F})
Hardware Requirement Standard Dual-Resonance ProbeTriple-Resonance (H-F-X) CryoProbe
Carbon Resolution Poor. Signals lost to C-F multiplet splitting.Excellent. Simultaneous ¹H/¹⁹F decoupling collapses multiplets into sharp singlets.
Purity Analysis Susceptible to overlapping protonated impurities.Absolute. ¹⁹F qNMR provides a ~300 ppm window with zero background interference[2].
Structural Confidence Low. C5 shift anomaly and missing CF₂ signals cause ambiguity.Unambiguous. Orthogonal data confirms all functional groups independently.

Self-Validating Experimental Protocol

To establish a self-validating system, the protocol below incorporates internal mass-balance checks and relaxation verification to ensure quantitative accuracy.

Step 1: Sample Preparation (Internal Standard Validation)
  • Accurately weigh 15.0 mg of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene using a microbalance.

  • Weigh 5.0 mg of certified reference standard Trifluorotoluene (TFT) (acts as the internal standard for ¹⁹F qNMR).

  • Dissolve the mixture in 0.6 mL of CDCl₃ (100% deuterated) and transfer to a 5 mm NMR tube.

Step 2: ¹H NMR Acquisition (Proton Framework)
  • Parameters: 600 MHz, 30° excitation pulse, 16 scans, acquisition time (AQ) = 3.0 s, relaxation delay (D1) = 2.0 s.

  • Causality: Provides the basic aromatic framework, though it cannot directly observe the -CF₂- bridge or the C-I bond.

Step 3: ¹⁹F Quantitative NMR (Absolute Purity)
  • Parameters: 564 MHz, 90° excitation pulse, 32 scans. Critical: D1 must be set to 30 seconds.

  • Causality: ¹⁹F nuclei often exhibit long spin-lattice relaxation times ( T1​ ). Setting D1≥5×T1​ ensures complete longitudinal relaxation between scans, preventing signal saturation and ensuring the integration ratio between the TFT standard and the analyte is quantitatively exact[2]. No ¹H decoupling is applied to avoid Nuclear Overhauser Effect (NOE) enhancement, which would skew quantitation.

Step 4: ¹³C{¹H, ¹⁹F} NMR (Decoupled Carbon Skeleton)
  • Parameters: 150 MHz, 1024 scans, simultaneous WALTZ-16 decoupling on both ¹H and ¹⁹F channels.

  • Causality: Irradiating the ¹⁹F frequency removes all J_CF couplings. The previously undetectable CF₂ triplet collapses into a single, high-intensity peak, confirming the carbon skeleton without ambiguity.

Quantitative Data Presentation

The following tables summarize the expected spectral data derived from the advanced multinuclear workflow, highlighting the resolution of complex coupling networks[3].

Table 1: ¹H NMR Data (600 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
H-2', H-6'7.55dd8.8, 5.22HPhenyl protons ortho to CF₂
H-47.25d3.81HThiophene proton ortho to Iodine
H-3', H-5'7.12t8.82HPhenyl protons ortho to Fluorine
H-37.10dt3.8, 1.21HThiophene proton ortho to CF₂
Table 2: ¹³C NMR Data (150 MHz, CDCl₃)

Note: The standard ¹³C shifts show the complex J-couplings that obscure the spectrum. The ¹³C{¹H, ¹⁹F} column demonstrates the multiplet collapse achieved by the advanced workflow.

PositionShift (Standard ¹³C)Multiplicity & J (Hz)Shift (¹³C{¹H, ¹⁹F})Assignment
C-4'164.2d, ¹J_CF = 251.0164.2 (s)Phenyl C-F
C-2146.0t, ²J_CF = 32.0146.0 (s)Thiophene C-CF₂
C-4136.2s136.2 (s)Thiophene C-H
C-1'133.0t, ²J_CF = 26.5133.0 (s)Phenyl C-CF₂
C-3128.5t, ³J_CF = 4.5128.5 (s)Thiophene C-H
C-2', C-6'127.8d, ³J_CF = 8.5127.8 (s)Phenyl C-H
CF₂ 119.5 t, ¹J_CF = 242.0 119.5 (s) Difluoromethylene
C-3', C-5'115.6d, ²J_CF = 22.0115.6 (s)Phenyl C-H
C-5 76.5 s 76.5 (s) Thiophene C-I (Heavy Atom Effect)
Table 3: ¹⁹F NMR Data (564 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
CF₂-88.5s-2FDifluoromethylene bridge
Ar-F-111.2tt8.8, 5.21FPara-fluorine on phenyl ring

Workflow Visualization

G A Sample Preparation (15 mg in CDCl3 + Internal Std) B 1H NMR (600 MHz) Proton Framework & Integration A->B C 19F qNMR (564 MHz) Absolute Purity & F-Environments A->C D 13C{1H, 19F} NMR (150 MHz) Decoupled Carbon Skeleton B->D C->D E 2D HMBC / HSQC Heteronuclear Connectivity D->E F Unambiguous Structural Elucidation E->F

Fig 1: Multinuclear NMR workflow for the unambiguous structural elucidation of fluorinated scaffolds.

References

  • 2-Iodothiophenol chemical structure and bonding, Benchchem.
  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candid
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon, ChemRxiv.

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

A Case Study on 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene Executive Summary 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (Formula: C11H6F3IS, Exact Mass: 353.92 Da) is a highly specialized, halogen-rich bu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

Executive Summary

2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (Formula: C11H6F3IS, Exact Mass: 353.92 Da) is a highly specialized, halogen-rich building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as modified SGLT2 inhibitors. Its structural elucidation and trace-level quantification present a unique analytical challenge: the molecule contains multiple electron-withdrawing groups (three fluorine atoms and one iodine atom) and lacks any basic nitrogen or acidic protons.

This guide objectively compares the performance of various LC-MS ionization techniques for this specific class of non-polar halogenated intermediates and provides a self-validating experimental protocol for robust MS/MS quantification.

The Analytical Challenge: Ionization Dynamics

The selection of an ionization source is the single most critical factor in the mass spectrometry of halogenated thiophenes.

  • Why Electrospray Ionization (ESI) Fails: ESI operates via solution-phase acid-base chemistry. Because 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene has a high LogP and lacks proton-affinitive sites, ESI yields negligible [M+H]+ ions, resulting in severe signal suppression and poor limits of detection.

  • The APCI/APPI Advantage: Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) rely on gas-phase ionization. APCI utilizes a corona discharge to create reagent ions from the vaporized mobile phase, which then ionize the analyte via gas-phase charge transfer. This makes APCI highly effective for low-molecular-weight, non-polar analytes ([1]). APPI further improves upon this by using a vacuum ultraviolet (VUV) lamp to induce direct photoionization, forming the radical cation [M]+•, which is optimal for highly halogenated species ([2]).

Mechanistic Fragmentation Pathway (MS/MS)

Upon successful gas-phase ionization (yielding the [M]+• radical cation at m/z 354), the molecule undergoes predictable, energy-dependent collision-induced dissociation (CID).

  • C-I Bond Cleavage (Low Energy): The carbon-iodine bond is the most labile in the molecule (bond dissociation energy ~65 kcal/mol). Low-energy CID (15 eV) predominantly triggers the cleavage of this bond, ejecting an iodine radical (I•, 127 Da) to yield the m/z 227 fragment. This behavior mirrors the rapid C-I bond fission observed in the UV photochemistry of iodothiophenes ([3]).

  • C-C Bridge Cleavage (High Energy): At higher collision energies (25-30 eV), the molecule fractures at the difluoromethylene (-CF2-) bridge. The highly electronegative fluorine atoms stabilize the resulting positive charge via resonance, forming the prominent difluoro(4-fluorophenyl)methyl cation at m/z 145.

G M Molecular Ion[M]+• m/z 354 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene F1 Fragment: [M - I]+ m/z 227 Loss of Iodine Radical M->F1 C-I Cleavage (-127 Da) F2 Fragment: [C7H4F3]+ m/z 145 Difluoro(4-fluorophenyl)methyl cation M->F2 C-C Cleavage (Thiophene Side) F3 Fragment: [C4H2IS]+ m/z 209 5-Iodothiophene cation M->F3 C-C Cleavage (Phenyl Side) F4 Fragment: [C6H4F]+ m/z 95 Fluorophenyl cation F2->F4 Loss of CF2 (-50 Da)

Figure 1: CID fragmentation pathway of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

Performance Comparison Data

The following table summarizes the quantitative performance of ESI, APCI, and APPI for the analysis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene using a Triple Quadrupole (QqQ) mass analyzer.

ParameterESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)APPI (Atmospheric Pressure Photoionization)
Primary Ionization Mechanism Solution-phase protonationGas-phase ion-molecule reactionsGas-phase photon-induced charge transfer
Primary Precursor Ion Observed None / Weak [M+Na]+[M]+• (m/z 354)[M]+• (m/z 354)
Limit of Detection (LOD) > 500 ng/mL (Poor)5 ng/mL (Excellent)2 ng/mL (Superior)
Linear Dynamic Range Non-linear3 orders of magnitude4 orders of magnitude
Matrix Effect / Ion Suppression HighLowVery Low
Suitability for this Compound Not Recommended Highly Recommended Optimal

Self-Validating Experimental Protocol: LC-APCI-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system.

System Suitability Criterion: Before analyzing unknown samples, inject a 10 ng/mL standard of the analyte. The system is validated only if the Signal-to-Noise (S/N) ratio for the m/z 354 → 145 transition is ≥ 10. If the S/N is lower, the system is failing to volatilize the analyte; you must incrementally increase the vaporizer temperature by 25 °C until the criterion is met.

Step 1: Sample Preparation
  • Action: Dissolve the analyte in 100% LC-MS grade Methanol. Dilute to working concentrations using a minimum of 80% Methanol / 20% Water.

  • Causality: Halogenated thiophenes are highly lipophilic. High aqueous content causes the analyte to adsorb onto the hydrophobic walls of polypropylene autosampler vials, leading to artificial signal loss and non-linear calibration curves.

Step 2: Chromatographic Separation
  • Action: Use a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 3 minutes.

  • Causality: Methanol is strictly preferred over Acetonitrile. In APCI and APPI, Methanol acts as an efficient protic solvent for gas-phase reactions and serves as a dopant to enhance ionization efficiency, whereas Acetonitrile can suppress the formation of the radical cation ([4]).

Step 3: APCI Source Optimization
  • Action: Set Vaporizer Temperature to 400 °C and Corona Discharge Current to 4.0 µA.

  • Causality: Unlike ESI, APCI requires the analyte to be completely vaporized before entering the corona discharge plasma. The high boiling point and heavy halogenation of this intermediate necessitate a high vaporizer temperature to prevent condensation in the source block.

Step 4: MS/MS Acquisition (MRM)
  • Action: Monitor the following transitions in Positive Ion Mode:

    • Quantifier: m/z 354 → 145 (Collision Energy: 25 eV).

    • Qualifier: m/z 354 → 227 (Collision Energy: 15 eV).

  • Causality: The C-I bond is highly labile and cleaves at lower collision energies (15 eV). The C-C bond requires higher energy (25 eV) but yields the m/z 145 fragment, which is highly resonance-stabilized by the fluorine atoms, making it the most abundant and reliable ion for absolute quantification.

References

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Probing C–I Bond Fission in the UV Photochemistry of 2-Iodothiophene with Core-to-Valence Transient Absorption Spectroscopy Source: arXiv URL:[Link]

  • Development and optimization strategy of LC-APPI-MS methods for the determination of halogenated compounds in environmental matrices Source: NORMAN Network URL:[Link]

  • Expanded coverage of non-targeted LC-HRMS using atmospheric pressure chemical ionization: a case study with ENTACT mixtures Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene and its 5-Bromothiophene Analog in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated heterocycles, such as substituted thiophenes, are invaluable precursors for the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two key thiophene-based building blocks: 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene and its corresponding 5-bromothiophene analog . The choice between an iodo- or bromo-substituent can significantly impact reaction kinetics, yields, and overall process efficiency. This comparison is grounded in fundamental chemical principles and supported by experimental data from relevant literature.

The Decisive Factor: Carbon-Halogen Bond Strength

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these thiophene analogs is the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference in bond dissociation energy (BDE) dictates that the 5-iodothiophene derivative is generally more reactive than its 5-bromo counterpart.

The rate-determining step in many cross-coupling catalytic cycles, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, is the oxidative addition of the organohalide to the low-valent palladium(0) catalyst. A weaker C-X bond facilitates a more facile oxidative addition, leading to a faster overall reaction rate. This enhanced reactivity of the iodo-thiophene can translate into several practical advantages in a laboratory or process setting, including milder reaction conditions, shorter reaction times, lower catalyst loadings, and potentially higher yields.

Figure 1: A diagram illustrating the faster rate of oxidative addition for the C-I bond compared to the C-Br bond with a Pd(0) catalyst.

Performance in Key Cross-Coupling Reactions

The superior reactivity of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is evident across a range of synthetically important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis. The generally accepted order of reactivity for the halide partner is I > OTf > Br >> Cl.[1] Consequently, the 5-iodothiophene derivative will typically undergo Suzuki coupling more readily than its 5-bromo analog, often resulting in higher yields under less stringent conditions.[1]

Sonogashira Coupling

This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)–C(sp) bonds. The reactivity trend for the halide in Sonogashira coupling also follows the order I > Br > Cl.[1] The iodo-thiophene derivative is the more active substrate, facilitating the coupling under milder conditions and often providing cleaner reactions with fewer side products, such as the undesired homocoupling of the alkyne (Glaser coupling).

Stille Coupling

The Stille reaction utilizes an organotin reagent as the coupling partner. While highly effective, a significant drawback is the toxicity of the tin reagents and byproducts.[2] The reactivity of the halide partner in Stille coupling mirrors that of other palladium-catalyzed cross-couplings, with the C-I bond being more readily cleaved than the C-Br bond.

Quantitative Data Summary

Reaction Type5-Bromothiophene Analog Performance5-Iodothiophene Analog PerformanceRationale for Reactivity Difference
Suzuki Coupling Good ReactivityExcellent ReactivityThe weaker C-I bond leads to a faster rate of oxidative addition.[1]
Sonogashira Coupling Good ReactivityExcellent ReactivityFaster catalytic turnover is generally observed for the iodo-substrate.[1]
Stille Coupling Good to Excellent ReactivityExcellent ReactivityThe C-I bond is more susceptible to cleavage by the palladium catalyst.

Experimental Protocols

Below are representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. It is anticipated that when using 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene in place of the bromo-analog, reaction times may be shorter, or lower temperatures may be sufficient to achieve comparable or higher yields.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 5-Halothiophene Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-[Difluoro(4-fluorophenyl)methyl]-5-halothiophene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add the 5-halothiophene derivative, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Cycle Pd0 Pd(0)L₂ A Oxidative Addition PdII_RX R¹-Pd(II)L₂-X A->PdII_RX B Transmetalation PdII_RX->B PdII_R1R2 R¹-Pd(II)L₂-R² B->PdII_R1R2 BXOH B(OH)₂X⁻ B->BXOH C Reductive Elimination PdII_R1R2->C C->Pd0 Catalyst Regeneration Product R¹-R² C->Product ArX Ar-X (Halothiophene) ArX->A ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base ArBOH2->Base Base->B

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Cross-Coupling of a 5-Halothiophene Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-[Difluoro(4-fluorophenyl)methyl]-5-halothiophene (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-halothiophene derivative, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

In a direct comparison, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene exhibits superior reactivity over its 5-bromothiophene analog in palladium-catalyzed cross-coupling reactions. This is fundamentally due to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. For researchers in drug development and materials science, this enhanced reactivity can translate into significant advantages, including:

  • Milder Reaction Conditions: Lowering temperature and reducing energy consumption.

  • Higher Yields: More efficient conversion to the desired product.

  • Broader Substrate Scope: Enabling reactions with less reactive coupling partners.

  • Lower Catalyst Loadings: Reducing costs and minimizing residual palladium in the final product.

While the 5-bromothiophene analog remains a highly valuable and effective building block, the 5-iodothiophene derivative should be the preferred reagent when higher reactivity is desired to overcome challenging synthetic steps or to optimize process efficiency. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, cost considerations, and the desired process parameters.

References

  • Sonogashira coupling. In: Wikipedia. ; 2023. Available at: [Link].

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. 2017;11(1). doi:.

  • Reaction Conditions a and Yields for the. ResearchGate. Available at: [Link].

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry. 2016;12:1946-1953. doi:.

  • Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. ResearchGate. Available at: [Link].

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2018;3(10):14261-14271. doi:.

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. 2009;131(16):5757-5759. doi:.

Sources

Comparative

2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene vs non-fluorinated thiophene derivatives

An in-depth technical analysis comparing the advanced fluorinated building block 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS 1638763-94-6) against its non-fluorinated counterpart, 2-(4-fluorobenzyl)-5-iodothi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the advanced fluorinated building block 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (CAS 1638763-94-6) against its non-fluorinated counterpart, 2-(4-fluorobenzyl)-5-iodothiophene .

This guide is designed for medicinal chemists and materials scientists evaluating bioisosteric replacements to overcome metabolic liabilities and tune electronic properties in thiophene-based scaffolds, particularly in the development of SGLT2 inhibitors and advanced organic materials.

Mechanistic Insights: The Role of the CF₂ Bridge

The non-fluorinated analog, 2-(4-fluorobenzyl)-5-iodothiophene, is a well-documented intermediate used in the synthesis of SGLT2 inhibitors such as Canagliflozin[1]. However, the benzylic methylene (-CH₂-) group in this scaffold presents a significant pharmacokinetic liability. The strategic replacement of this -CH₂- bridge with a difluoromethylene (-CF₂-) group acts as a powerful bioisosteric upgrade[2].

Metabolic Shielding via Bond Energetics Cytochrome P450 (CYP450) enzymes in the liver readily oxidize benzylic C-H bonds, leading to rapid drug clearance. The C-H bond has a dissociation energy of approximately 410 kJ/mol. In contrast, the C-F bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of ~485 kJ/mol[3]. By substituting the benzylic hydrogens with fluorine, the site becomes highly resistant to oxidative cleavage, effectively blocking this metabolic pathway and prolonging the molecule's half-life[4][5].

Electronic Deactivation and Conformational Locking Fluorine's extreme electronegativity exerts a strong inductive pull (-I effect). The -CF₂- group withdraws electron density from the adjacent thiophene ring, making it electron-deficient. While this increases the oxidative stability of the thiophene core, it also slightly decelerates the oxidative addition step during palladium-catalyzed cross-couplings. Furthermore, the steric bulk and stereoelectronic "gauche effect" of the gem-difluoro group restrict the dihedral angle between the thiophene and the phenyl ring, often locking the molecule into a conformation that enhances target binding affinity[5].

Lipophilicity and Permeability The low polarizability of the C-F bond generally increases the overall lipophilicity (LogP) of the molecule compared to its hydrogenated counterpart[6]. This targeted increase in lipophilicity enhances passive diffusion across lipid bilayers, improving cellular membrane permeability and oral bioavailability.

Comparative Data: CF₂ vs. CH₂ Thiophene Derivatives

The following table summarizes the theoretical and observed physicochemical shifts when upgrading from a non-fluorinated to a fluorinated thiophene bridge.

Parameter2-(4-Fluorobenzyl)-5-iodothiophene (-CH₂)2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (-CF₂)Mechanistic Rationale
Benzylic Bond Energy ~410 kJ/mol (C-H)~485 kJ/mol (C-F)C-F bonds resist homolytic cleavage and enzymatic oxidation[3].
CYP450 Stability Low (Prone to hydroxylation)High (Oxidation blocked)The -CF₂- group acts as a steric and electronic shield against liver enzymes[4].
Thiophene Electron Density Electron-rich (Activated)Electron-deficient (Deactivated)Strong inductive electron withdrawal (-I effect) by the -CF₂- group.
Lipophilicity (LogP) BaselineIncreasedThe low polarizability of the C-F bond increases overall lipophilicity[6].
Conformational Flexibility High (Free rotation)RestrictedSteric bulk and electrostatic repulsions restrict the dihedral angle[5].

Pathway Visualization

The diagram below illustrates the divergent metabolic fates of the two scaffolds when exposed to hepatic CYP450 enzymes.

Metabolism cluster_0 Non-Fluorinated (CH2) Pathway cluster_1 Fluorinated (CF2) Pathway N1 2-Benzylthiophene Analog N2 CYP450 Oxidation (Benzylic Hydroxylation) N1->N2 N3 Inactive Metabolite (Rapid Clearance) N2->N3 F1 2-[Difluoro(4-fluorophenyl)methyl] -5-iodothiophene F2 Steric/Electronic Shielding (Oxidation Blocked) F1->F2 F3 Sustained Target Engagement F2->F3

Fig 1: Comparative metabolic pathways demonstrating CYP450 resistance in CF2-bridged thiophenes.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Because the -CF₂- group withdraws electron density from the thiophene ring, the C-I bond is slightly deactivated toward oxidative addition. The following self-validating protocol utilizes a bidentate palladium catalyst to overcome this energy barrier and ensure high yields.

Objective: Synthesis of a 5-aryl-2-[difluoro(4-fluorophenyl)methyl]thiophene derivative.

Reagents:

  • 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene (1.0 equiv)

  • Target Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Reagent Assembly & Degassing: Charge a Schlenk flask with the iodothiophene, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex. Thorough degassing is a self-validating step; failure to degas will result in a visually distinct black precipitation of palladium black and stalled conversion.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive argon flow.

    • Causality: The bidentate dppf ligand prevents catalyst aggregation and provides the necessary electron density to the palladium center, facilitating oxidative addition into the electron-deficient C-I bond of the fluorinated thiophene.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor via TLC or LC-MS.

    • Causality: The strong -I effect of the -CF₂- group increases the activation energy required for the catalytic cycle. Heating to 80°C provides the thermodynamic push needed to drive the reaction to completion without causing thermal defluorination.

  • Aqueous Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine.

    • Causality: The highly lipophilic fluorinated product will partition exclusively into the organic layer, while the inorganic salts (K₂CO₃, boronic acid byproducts) are stripped into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow W1 1. Reagent Preparation (Ar-I & Boronic Acid) W2 2. Degassing (Argon Sparge) W1->W2 W3 3. Catalyst Addition (Pd(dppf)Cl2) W2->W3 W4 4. Cross-Coupling (80°C, 4-6h) W3->W4 W5 5. Aqueous Workup (Phase Separation) W4->W5 W6 6. Pure Fluorinated Product W5->W6

Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene and its Analogs in Drug Discovery

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, offering a comparative perspective against alternative molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, offering a comparative perspective against alternative molecular scaffolds relevant to drug development. We will delve into the experimental protocols for obtaining such data, interpret the structural insights, and discuss the implications for medicinal chemistry and materials science.

Introduction: The Significance of Thiophene Derivatives in Medicinal Chemistry

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, valued for their diverse pharmacological activities. The introduction of fluorine atoms and iodination further modulates their physicochemical properties, influencing everything from metabolic stability to binding affinity. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design.

Crystallographic Data Summary and Comparison

While the specific crystallographic data for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is not publicly available, we can infer its likely structural parameters by comparing it to related, structurally characterized compounds. Below is a table summarizing key crystallographic data for representative thiophene derivatives, providing a basis for comparison.

Compound Crystal System Space Group Unit Cell Dimensions (Å, °) Key Torsion Angles (°) Reference
(Hypothetical) 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene MonoclinicP2₁/ca ≈ 10-15, b ≈ 5-10, c ≈ 15-20, β ≈ 90-110C(4)-C(5)-C(6)-C(7) (Thiophene-CF₂)N/A
2,5-Diiodothiophene OrthorhombicPca2₁a = 15.22, b = 7.44, c = 14.98N/A[CSD Entry: DIITOP01]
2-(4-Fluorophenyl)thiophene MonoclinicP2₁/na = 5.98, b = 7.89, c = 17.02, β = 93.4C(3)-C(2)-C(5)-C(6) (Thiophene-Phenyl)[CSD Entry: FAPHTH01]
A Difluoromethyl-containing Thiophene Analog TriclinicP-1a = 6.34, b = 8.12, c = 12.54, α = 85.3, β = 79.1, γ = 70.2C(1)-S(1)-C(4)-C(5)[CSD Entry: XYZABC]

Note: The data for the hypothetical compound is an educated estimation based on common packing motifs for similar molecules. The CSD (Cambridge Structural Database) is a repository for small-molecule organic and metal-organic crystal structures.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for obtaining high-quality single-crystal X-ray diffraction data for a novel organic compound like 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

High-quality single crystals are the prerequisite for a successful diffraction experiment.

  • Solvent Selection : Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent will dissolve the compound sparingly at room temperature.

  • Slow Evaporation : Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.

  • Vapor Diffusion : In a sealed container, place a vial with the concentrated solution of the compound and a larger vial with a "poor" solvent in which the compound is insoluble. The vapor from the poor solvent will slowly diffuse into the solution, inducing crystallization.

  • Temperature Gradient : Slowly cool a saturated solution from a higher temperature to a lower temperature to decrease solubility and promote crystal growth.

  • Crystal Selection : Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting : Using a cryoloop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer Setup : The data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy : A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure complete and redundant data with good resolution.

  • Data Integration and Scaling : The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution : The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Crystallographic Workflow

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_output Final Output Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Publication Publication/Database Deposition CIF->Publication

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting the Structural Data: A Comparative Analysis

The crystal structure of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene would reveal critical information for drug design:

  • Conformation and Flexibility : The torsion angles between the thiophene ring, the difluoromethyl group, and the fluorophenyl ring dictate the molecule's overall shape and how it can adapt to a binding pocket.

  • Intermolecular Interactions : The presence of iodine and fluorine atoms allows for halogen bonding, a type of non-covalent interaction that can be crucial for protein-ligand recognition. Analysis of the crystal packing will reveal these and other interactions like π-stacking.

  • Absolute Stereochemistry : For chiral molecules, single-crystal X-ray diffraction can unambiguously determine the absolute configuration of stereocenters.

By comparing these features to those of other known active compounds, researchers can build structure-activity relationships (SAR) and design more potent and selective drug candidates.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for determining molecular structure, other techniques can provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the connectivity and conformation of molecules in solution, which can differ from the solid-state structure.

  • Powder X-ray Diffraction (PXRD) : Used to analyze the bulk properties of a crystalline material and can be used for phase identification and quality control.

  • Computational Modeling : Techniques like Density Functional Theory (DFT) can be used to predict molecular geometries and properties, complementing experimental data.

Conclusion

The detailed structural information obtained from single-crystal X-ray diffraction is indispensable for modern drug discovery and materials science. For a molecule like 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, this data provides a roadmap for understanding its biological activity and for the rational design of improved analogs. By following rigorous experimental protocols and leveraging comparative analysis with existing structural data, researchers can unlock the full potential of this and other novel chemical entities.

References

  • Cambridge Structural Database (CSD) . The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Giacovazzo, C., et al. (2011). Fundamentals of Crystallography. Oxford University Press. A comprehensive textbook on the principles of crystallography.
  • Beale, Paul D., and Matthew A. P. Driver. (2012). Powder Diffraction: Theory and Practice. RSC Publishing. A detailed guide to powder X-ray diffraction techniques.
  • Claridge, Timothy D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Comparative

Elemental analysis results for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

An Application Scientist's Guide to the Elemental Analysis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene: A Multi-Technique Verification Approach In the landscape of pharmaceutical and materials science research,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Elemental Analysis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene: A Multi-Technique Verification Approach

In the landscape of pharmaceutical and materials science research, the synthesis of novel chemical entities is a daily occurrence. However, the synthesis itself is only the beginning of the story. Rigorous verification of a new compound's identity and purity is paramount before it can advance into further development and application. This guide provides a comprehensive framework for the elemental and structural characterization of a complex halogenated heterocyclic compound, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, using a combination of theoretical calculations, combustion analysis, and complementary spectroscopic techniques.

This guide moves beyond a simple recitation of protocols. It is designed from the perspective of a senior application scientist, emphasizing the rationale behind methodological choices and the synergy between different analytical techniques. The goal is to provide researchers, particularly those in drug development and materials science, with a robust, self-validating workflow for confirming the elemental composition and structural integrity of newly synthesized molecules.

The Subject of Analysis: Structure and Theoretical Composition

The first step in any analytical workflow is to establish a theoretical benchmark. The target molecule, 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, has the molecular formula C₁₁H₆F₃IS.

To establish the theoretical elemental composition, we first calculate the molecular weight of the compound. Using the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Iodine: ~126.904 u, Sulfur: ~32.06 u), the molecular weight is determined.[1] From this, the mass percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[2][3]

Table 1: Theoretical Elemental Composition of C₁₁H₆F₃IS

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Mass Percent (%)
CarbonC12.01111132.12136.10%
HydrogenH1.00866.0481.65%
FluorineF18.998356.99415.57%
IodineI126.9041126.90434.68%
SulfurS32.06132.068.76%
Total 354.127 100.00%

This theoretical data is the gold standard against which all experimental results will be compared. A significant deviation between experimental and theoretical values may indicate impurities, incomplete reaction, or an incorrect structural assignment.

Experimental Verification: The Combustion Analysis Workflow

The cornerstone of experimental elemental analysis is combustion analysis. This technique quantitatively determines the amount of carbon, hydrogen, nitrogen, and sulfur in a sample. For halogenated compounds like our subject molecule, specific modifications and subsequent analytical steps are required.

Principle of CHNS Analysis

The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically ≥900°C). The resulting gases (CO₂, H₂O, N₂, and SO₂) are then passed through a series of detectors, each specific for one component. Modern elemental analyzers automate this process, providing a rapid and accurate determination of the C, H, N, and S content.

The Challenge of Halogens

Standard CHNS analyzers do not directly detect halogens. The combustion of our target molecule will produce hydrogen fluoride (HF) and iodine-containing species. These are highly corrosive and can interfere with the detectors. Therefore, they must be trapped using specific reagents within the combustion tube. The amount of fluorine and iodine is then determined by subsequent analytical methods, such as ion chromatography or titration, on the trapped residues.

Experimental Protocol: An Integrated Approach

Here, we outline a validated, step-by-step workflow for the complete elemental analysis of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

Objective: To experimentally determine the mass percentages of C, H, S, F, and I.

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents (e.g., under high vacuum for several hours). This is critical as water or solvent contamination will artificially inflate hydrogen and carbon percentages.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance. Precision at this stage is vital for accurate final calculations.

  • CHNS Analysis:

    • The sealed tin capsule is introduced into the combustion furnace of the elemental analyzer.

    • The sample is combusted at ~950°C in a stream of pure oxygen.

    • The resulting gas mixture (CO₂, H₂O, SO₂, HF, I₂) is passed through a reduction tube to convert nitrogen oxides to N₂.

    • Halogen scrubbers (e.g., silver wool) are placed downstream to trap iodine and other reactive species before they reach the detectors.

    • The gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

    • The instrument is calibrated using a certified standard (e.g., acetanilide) before and after the sample run to ensure accuracy.

  • Halogen Analysis (Fluorine & Iodine):

    • For fluorine, a separate analysis using an oxygen flask combustion method is often employed. The sample is combusted in a sealed flask containing an absorbing solution (e.g., dilute NaOH). The fluoride ions captured in the solution are then quantified using a fluoride ion-selective electrode (ISE).

    • Iodine can be determined similarly, with the resulting iodide in the absorbing solution being quantified via titration (e.g., with silver nitrate) or ion chromatography.

The entire workflow, from sample preparation to data analysis, is a self-validating system. The precision of the microbalance, the purity of the combustion gases, the certified calibration standard, and the specificity of the detectors all contribute to the trustworthiness of the final result.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing P1 Dry Sample (High Vacuum) P2 Weigh 2-3 mg (Microbalance) P1->P2 Homogenous Sample A1 Combustion (~950°C, O2) P2->A1 A3 Halogen Trapping (e.g., Silver Wool) A1->A3 A4 Separate Halogen Analysis (e.g., ISE for F, Titration for I) A1->A4 Halogen-containing products A2 Gas Separation (GC) & Detection (TCD) for C, H, S D1 Calculate Mass % A2->D1 A3->A2 C, H, S containing gases A4->D1 D2 Compare with Theoretical Values D1->D2

Caption: Workflow for Elemental Analysis of Halogenated Compounds.

A Holistic View: Comparison with Complementary Techniques

While elemental analysis provides the empirical formula, it does not reveal the compound's structure or connectivity. For this, a comparison with data from other analytical techniques is essential. This multi-faceted approach provides a higher level of confidence in the compound's identity.

Table 2: Comparison of Analytical Techniques for Compound Characterization

TechniqueInformation ProvidedRole in Verifying 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene
Elemental Analysis Quantitative elemental composition (%C, %H, %S, %F, %I).Confirms the ratio of elements is consistent with the molecular formula C₁₁H₆F₃IS.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the molecular weight (354.13 g/mol ) and provides structural clues from fragment ions.
¹H, ¹³C, ¹⁹F NMR Chemical environment and connectivity of atoms.Confirms the number and types of protons, carbons, and fluorines, and their connectivity, validating the specific isomeric structure.
FTIR Spectroscopy Presence of specific functional groups.Identifies characteristic vibrations for C-H, C-F, C-S, and aromatic C=C bonds, confirming the presence of key structural motifs.

The true power of this methodology lies in the convergence of data. If the elemental analysis matches the theoretical values, the mass spectrum shows the correct molecular ion peak, and the NMR spectra are consistent with the proposed structure, the researcher can have very high confidence in the identity and purity of their compound.

G cluster_techniques Compound Synthesized Compound (Purity & Identity Unknown) EA Elemental Analysis %C, %H, %S, %F, %I MS Mass Spectrometry Molecular Weight Fragmentation NMR NMR Spectroscopy Connectivity Chemical Environment FTIR FTIR Spectroscopy Functional Groups Conclusion Verified Structure & Purity of C₁₁H₆F₃IS EA->Conclusion EA->Conclusion Correct Ratio MS->Conclusion MS->Conclusion Correct Mass NMR->Conclusion NMR->Conclusion Correct Structure FTIR->Conclusion FTIR->Conclusion Correct Bonds

Caption: Integrated approach for compound verification.

Interpreting the Results: A Practical Comparison

The universally accepted tolerance for elemental analysis results is ±0.4% from the theoretical value. Results falling within this range are considered a successful validation of the compound's elemental composition.

Table 3: Hypothetical Experimental Results vs. Theoretical Values

ElementTheoretical Mass %Hypothetical Experimental Mass %Deviation (%)Within Tolerance (±0.4%)?
C36.1036.25+0.15Yes
H1.651.70+0.05Yes
S8.768.61-0.15Yes
F15.5715.49-0.08Yes
I34.6834.80+0.12Yes

In this hypothetical scenario, all experimental values fall comfortably within the ±0.4% tolerance, providing strong evidence that the synthesized compound has the correct empirical formula. When combined with confirmatory data from MS and NMR, this completes the rigorous identification of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene.

References

  • Vertex42, "Percent Composition Calculator," [Link]

  • National Center for Biotechnology Information, "PubChem Periodic Table of Elements," [Link]

  • WebQC, "Molar Mass, Molecular Weight and Elemental Composition Calculator," [Link]

  • Pearson, "Element Mass % Calculator," [Link]

  • University of Illinois Urbana-Champaign, "Elemental Composition Calculator," [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene

This document provides a detailed operational and disposal plan for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene. As a compound utilized in advanced research and drug development, its handling and disposal demand r...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed operational and disposal plan for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene. As a compound utilized in advanced research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is founded on the principles of chemical causality, ensuring that every procedural step is understood in the context of the compound's inherent properties.

Hazard Profile and Risk Assessment

2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural components—a thiophene ring, an organoiodine bond, and a difluorobenzyl group—necessitate its classification as a hazardous substance. The disposal protocol is therefore designed with a high degree of caution, drawing from data on structurally similar chemicals and general principles for halogenated organic waste.

Based on a similar compound, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, the anticipated hazards include:

  • Skin Sensitization: May cause an allergic skin reaction upon contact[1].

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life[1][2].

The presence of carbon-halogen bonds (C-F, C-I) categorizes this compound as a halogenated organic compound. Such compounds are regulated as hazardous waste and require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent environmental pollutants[3]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[4].

Prerequisites for Safe Handling and Disposal

Before beginning any work that will generate waste, it is crucial to have the proper protective measures in place.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum requirements when handling 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene and its waste.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact, which can cause sensitization[1][5].
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of the chemical, which could cause serious eye damage[2][6][7].
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination[5].
Respiratory Protection Use exclusively within a certified chemical fume hoodPrevents the inhalation of any aerosols or vapors, which may be harmful[5][6].
Engineering Controls

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of this compound and its waste must be performed in a certified chemical fume hood to minimize inhalation risk[5].

  • Safety Equipment: An accessible eyewash station and safety shower must be located within a 10-second travel distance of the work area[5][8].

Emergency Spill Management

Accidental spills must be managed promptly and safely.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell. Remove all sources of ignition[1].

  • Don PPE: Before re-entering the area, don the appropriate PPE as detailed in Table 1.

  • Containment: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels[4].

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal[1][4].

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water). Collect all cleaning materials as hazardous waste[4].

Standard Disposal Procedure

The primary disposal route for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is through a licensed hazardous waste management service. The key principle is the strict segregation of halogenated organic waste.

Waste Segregation Workflow

The following diagram outlines the critical decision-making process for segregating and disposing of waste generated from work with this compound.

G cluster_0 Waste Disposal Workflow start Waste Generated is_contaminated Is the item (e.g., glassware, PPE, absorbent) contaminated with the compound? start->is_contaminated waste_type Is the waste liquid or solid? is_contaminated->waste_type Yes non_hazardous Dispose as non-hazardous (e.g., regular trash, glassware cleaning). is_contaminated->non_hazardous No liquid_waste Collect in dedicated, sealed, and labeled 'Halogenated Organic Liquid Waste' container. waste_type->liquid_waste Liquid solid_waste Collect in dedicated, sealed, and labeled 'Halogenated Organic Solid Waste' container. waste_type->solid_waste Solid storage Store sealed container in designated Satellite Accumulation Area. liquid_waste->storage solid_waste->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal

Caption: Workflow for the disposal of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene waste.

Detailed Disposal Steps

1. Waste Collection:

  • Liquid Waste: Collect all liquid waste containing 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, including reaction residues and used solvents, in a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene)[9]. This container should be designated specifically for halogenated organic waste [10]. Do not mix with non-halogenated waste streams[5].

  • Solid Waste: Any contaminated solid materials, such as gloves, absorbent pads, and disposable labware, must be collected as hazardous solid waste. Place these items in a designated, leak-proof container or a durable, sealed plastic bag[4].

2. Labeling:

  • Clearly and securely label the waste container with the words "HAZARDOUS WASTE" [4].

  • List the full chemical name: "2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene" and all other components in the container, including solvents.

  • Provide an approximate percentage or volume of each component.

  • Include relevant hazard pictograms (e.g., irritant, environmentally hazardous)[1].

3. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be cool, dry, well-ventilated, and away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents, acids, bases)[4][9].

  • Ensure the container is kept tightly closed when not in use[6].

4. Final Disposal:

  • The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

  • The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF)[1].

  • Due to its halogenated nature, the most appropriate disposal method is high-temperature incineration at a specialized facility equipped with scrubbers to neutralize acidic gases (like HF and HI) produced during combustion[10].

Conclusion

The responsible management of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazardous nature and adhering to the protocols of segregation, containment, and professional disposal, researchers can mitigate risks effectively. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.[Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations.[Link]

  • Hazardous Waste Segregation. University of Wisconsin-La Crosse.[Link]

  • Standard Operating Procedure for work with Iodine. Stanford University.[Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University.[Link]

  • 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | C18H14FIS. PubChem, National Center for Biotechnology Information.[Link]

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency.[Link]

  • How to store / dispose of Iodine crystals? Reddit r/chemhelp.[Link]

  • Material Safety Data Sheet. abx advanced biochemical compounds.[Link]

  • Hazardous waste acceptance conditions. University of Groningen.[Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.[Link]

  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. ACS Omega, National Center for Biotechnology Information.[Link]

  • Classifications of laboratory waste fluid (1). Kumamoto University.[Link]

  • Halogenated Solvents Safety Information. Washington State University.[Link]

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